Technical Documentation Center

6-(butan-2-yloxy)-1,3-benzothiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine
  • CAS: 51030-46-7

Core Science & Biosynthesis

Foundational

Chemical Structure, Synthesis, and Pharmacological Properties of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Executive Summary The 2-aminobenzothiazole scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous neuroprotective, anticonvulsant, and antimicrobial agents. Among its derivatives, 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (also known as 6-sec-butoxy-2-aminobenzothiazole) represents a highly specialized analog. By incorporating a branched sec-butoxy chain at the 6-position, this molecule achieves a finely tuned lipophilic profile designed to optimize blood-brain barrier (BBB) penetration and target receptor affinity.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details self-validating synthetic methodologies, and elucidates its mechanistic role in neuroprotection and ion channel modulation.

Chemical Identity and Physicochemical Profiling

The strategic substitution of a sec-butoxy group at the 6-position of the benzothiazole ring introduces both steric bulk and a chiral center. Unlike linear alkoxy chains, the branched nature of the sec-butyl group restricts rotational freedom, which can lock the molecule into conformations that are energetically favorable for binding to hydrophobic pockets in target proteins (e.g., voltage-gated sodium channels).

Furthermore, the electron-donating nature of the alkoxy group via resonance increases the electron density on the benzothiazole core, modulating the pKa of the 2-amino group and influencing its hydrogen-bonding capacity.

Quantitative Physicochemical Data

The following table summarizes the core molecular metrics, sourced from structural databases [1], and explains the pharmacological causality behind each property.

PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₁H₁₄N₂OSDefines the core mass and elemental composition.
Molecular Weight 222.31 g/mol Low MW (<500 Da) ensures favorable oral bioavailability, strictly adhering to Lipinski's Rule of 5.
LogP 2.98An optimal lipophilicity range (2.0–3.5) facilitates passive diffusion across the blood-brain barrier (BBB) without excessive sequestering in adipose tissue.
Topological Polar Surface Area 77.11 ŲA TPSA < 90 Ų strongly correlates with high central nervous system (CNS) penetration, critical for neuroprotective efficacy.
Hydrogen Bond Donors 1 (-NH₂)Limits excessive aqueous solvation, maintaining the necessary lipophilic partitioning for CNS entry.
Hydrogen Bond Acceptors 3 (N, O, S)Facilitates targeted dipole interactions and hydrogen bonding within the active sites of transmembrane proteins.

Synthetic Methodologies and Experimental Protocols

To ensure rigorous scientific integrity, the synthesis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine must be approached as a self-validating system. We outline two primary methodologies: the classical Hugerschoff oxidative cyclization and a regioselective phenolic alkylation route.

Protocol A: The Hugerschoff Synthesis (De Novo Core Construction)

The Hugerschoff reaction is the gold standard for synthesizing 2-aminobenzothiazoles from aniline precursors [2].

Step 1: Preparation of the Thiourea Intermediate

  • Procedure: Dissolve 4-sec-butoxyaniline (1.0 eq) in glacial acetic acid. Add a solution of ammonium thiocyanate (NH₄SCN, 3.0 eq) in acetic acid. Heat the mixture to 80°C for 2 hours.

  • Causality: The acidic environment protonates the aniline, enhancing its susceptibility to nucleophilic attack on the thiocyanate ion. This forms 1-(4-sec-butoxyphenyl)thiourea.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The intermediate will show a distinct UV-active spot (254 nm) with a lower Rf than the starting aniline.

Step 2: Oxidative Cyclization

  • Procedure: Cool the reaction mixture to 0–5°C using an ice-salt bath. Add a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise over 30 minutes.

  • Causality: Bromine acts as an electrophile, reacting with the thiourea sulfur to form a sulfenyl bromide intermediate. Cooling is critical: it prevents uncontrolled electrophilic aromatic substitution (over-bromination of the ring) and directs the reaction strictly toward intramolecular cyclization. Because the sec-butoxy group is para to the original amine, both ortho positions are equivalent, guaranteeing 100% regioselectivity for the 6-substituted benzothiazole.

  • Validation: The reaction mixture will transition from a deep red to a pale yellow suspension as the bromonium intermediate is consumed.

Step 3: Workup and Isolation

  • Procedure: Pour the mixture into ice water and neutralize to pH 8 using aqueous ammonia. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

  • Validation: LC-MS analysis must confirm the target mass (m/z [M+H]⁺ = 223.1).

Protocol B: Regioselective Phenolic Alkylation (Late-Stage Functionalization)

For libraries requiring varied alkoxy substitutions, starting from 2-amino-6-hydroxybenzothiazole is more efficient.

Step 1: Deprotonation

  • Procedure: Dissolve 2-amino-6-hydroxybenzothiazole in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic -OH (pKa ~9.5) but entirely incapable of deprotonating the 2-amino group (pKa ~16). This thermodynamic difference ensures strict regioselective O-alkylation over N-alkylation.

Step 2: Alkylation

  • Procedure: Add 2-bromobutane (1.2 eq) and heat the sealed vessel to 80°C for 12 hours.

  • Causality: Because 2-bromobutane is a secondary alkyl halide, the Sₙ2 displacement is sterically hindered. Elevated thermal energy is required to overcome the activation barrier.

  • Validation: Precipitate the product in ice water. ¹H-NMR (DMSO-d₆) must show the disappearance of the phenolic -OH singlet (~9.2 ppm) and the appearance of a complex multiplet (~4.3 ppm) corresponding to the methine proton of the sec-butoxy group.

Synthetic Workflow Diagram

Synthesis A 4-sec-butoxyaniline + NH4SCN B 1-(4-sec-butoxyphenyl)thiourea (Intermediate) A->B Acidic Condensation (80°C) C Bromine (Br2) / Acetic Acid Oxidative Cyclization B->C Electrophilic Attack (0-5°C) D 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (Target Compound) C->D Intramolecular Cyclization & Neutralization

Caption: Step-by-step synthetic workflow of the Hugerschoff oxidative cyclization route.

Pharmacological Relevance and Mechanism of Action

The 6-substituted 2-aminobenzothiazole class is globally recognized for its profound neuroprotective and anticonvulsant properties[3]. The most famous analog in this class is Riluzole (6-trifluoromethoxy-1,3-benzothiazol-2-amine), the first FDA-approved treatment for Amyotrophic Lateral Sclerosis (ALS) [4].

Replacing the trifluoromethoxy group with a sec-butoxy group alters the electron distribution and introduces steric bulk, which can enhance binding affinity to specific hydrophobic pockets within ion channels.

Mechanism of Neuroprotection
  • Nav Channel Blockade: The compound acts as a use-dependent blocker of voltage-gated sodium channels (Nav). By binding preferentially to the inactivated state of the channel, it delays the recovery to the resting state.

  • Glutamate Suppression: The stabilization of inactivated Nav channels prevents high-frequency repetitive firing of action potentials in presynaptic neurons. This directly suppresses the pathological release of the excitatory neurotransmitter glutamate into the synaptic cleft.

  • Prevention of Excitotoxicity: Reduced synaptic glutamate prevents the overactivation of postsynaptic NMDA and AMPA receptors. Consequently, the lethal influx of calcium ions (Ca²⁺) into the postsynaptic neuron is halted, preventing the activation of apoptotic cascades and ensuring cell survival.

Mechanism of Action Diagram

MOA Compound 6-(butan-2-yloxy)- 1,3-benzothiazol-2-amine Nav Voltage-Gated Na+ Channels (Stabilizes Inactivated State) Compound->Nav Binds & Blocks Glutamate Presynaptic Glutamate Release (Suppressed) Nav->Glutamate Prevents Action Potential Firing Receptors NMDA/AMPA Receptors (Reduced Activation) Glutamate->Receptors Decreases Ligand Binding Excitotoxicity Intracellular Ca2+ Influx (Halted) Receptors->Excitotoxicity Closes Ion Pores Neuroprotection Neuroprotection & Cell Survival Excitotoxicity->Neuroprotection Prevents Apoptosis

Caption: Pharmacological signaling pathway demonstrating neuroprotection via Nav channel modulation.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks must be met:

  • High-Performance Liquid Chromatography (HPLC): Purity must exceed 98%. Use a C18 reverse-phase column with a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. The compound will elute as a sharp peak due to its basic amine group being protonated in the acidic mobile phase.

  • ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):

    • A broad singlet at ~7.3 ppm (2H) confirms the presence of the primary amine (-NH₂).

    • Aromatic protons will appear as an ABX system between 6.8 and 7.5 ppm.

    • The sec-butoxy signature includes a multiplet at ~4.3 ppm (1H, -CH-O-), a multiplet at ~1.6 ppm (2H, -CH₂-), a doublet at ~1.2 ppm (3H, -CH₃ adjacent to methine), and a triplet at ~0.9 ppm (3H, terminal -CH₃).

References

  • Molbase. "6-sec-Butoxy-1,3-benzothiazol-2-amine Chemical Properties and Data". Molbase Chemical Database. URL: [Link]

  • Der Pharma Chemica. "Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance". Der Pharma Chemica. URL: [Link]

  • Scholars Research Library. "Molecular Docking Study of 6-substituted 2-aminobenzothiazole derivatives as anticonvulsant agents". Scholars Research Library. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Neuroprotective Potential of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Disclaimer: The compound 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is a novel chemical entity for which there is no established public-domain data regarding its neuroprotective properties. This guide is therefore a pros...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is a novel chemical entity for which there is no established public-domain data regarding its neuroprotective properties. This guide is therefore a prospective analysis, structured to provide a robust scientific framework for its investigation. The mechanistic hypotheses and experimental protocols are based on the well-documented activities of the broader benzothiazole class of compounds and established principles of neuroprotection research.

Executive Summary

Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. The multifactorial nature of these diseases necessitates the development of multi-target therapeutic agents.[1][2] The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets within the central nervous system (CNS).[1][3] Riluzole, a 2-aminobenzothiazole derivative, is an FDA-approved drug for amyotrophic lateral sclerosis (ALS) that exerts neuroprotection primarily by modulating glutamate excitotoxicity.[4][5] This guide introduces a novel benzothiazole derivative, 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (hereafter designated Cpd-X), as a candidate for neuroprotective drug discovery. We present a comprehensive, technically-grounded strategy for its evaluation, postulating three core mechanisms of action: attenuation of glutamate excitotoxicity, mitigation of oxidative stress, and modulation of pro-survival signaling pathways. Detailed, field-proven protocols are provided for a phased preclinical evaluation, from initial in vitro validation to in vivo proof-of-concept studies.

The Benzothiazole Scaffold: A Foundation for Neuroprotective Drug Design

The benzothiazole ring system, a fusion of benzene and thiazole, is a versatile pharmacophore present in numerous compounds with a wide array of biological activities, including neuroprotective, anticonvulsant, and anti-inflammatory properties.[6][7][8] Its structural rigidity and ability to participate in various non-covalent interactions allow for high-affinity binding to diverse enzymatic and receptor targets within the CNS.[3]

The therapeutic precedent for this scaffold in neuroprotection is firmly established by Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole).[1] Riluzole's mechanism is multifaceted, involving the inhibition of voltage-gated sodium channels, which reduces presynaptic glutamate release, and the modulation of postsynaptic glutamate receptors.[5][9][10] This action mitigates the downstream cascade of excitotoxicity—a pathological process involving excessive neuronal stimulation that leads to cell death and is implicated in numerous neurodegenerative conditions.[11] The success of Riluzole provides a strong rationale for exploring novel, structurally related benzothiazole derivatives like Cpd-X for potentially superior or complementary neuroprotective profiles.

Postulated Mechanisms of Neuroprotection for Cpd-X

Based on the known pharmacology of the benzothiazole class and key pathological drivers of neurodegeneration, we hypothesize that Cpd-X may exert its neuroprotective effects through three interconnected pathways.

2.1 Hypothesis 1: Attenuation of Glutamate Excitotoxicity Similar to Riluzole, the 2-aminobenzothiazole core of Cpd-X may enable it to block voltage-gated sodium channels, thereby reducing aberrant glutamate release in pathological states.[4][5]

2.2 Hypothesis 2: Mitigation of Oxidative Stress via Nrf2 Activation Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[12] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[13][14] We postulate that Cpd-X may activate the Nrf2-Antioxidant Response Element (ARE) pathway, leading to the upregulation of cytoprotective genes.

2.3 Hypothesis 3: Modulation of Pro-survival Signaling The PI3K/Akt signaling pathway is a critical mediator of neuronal survival, promoting cell growth and inhibiting apoptosis.[15] Activation of this pathway can be neuroprotective.[16][17] We hypothesize that Cpd-X may directly or indirectly activate Akt, thereby enhancing downstream pro-survival signals. These pathways are often interconnected; for instance, Akt activation can promote the nuclear translocation of Nrf2.[12][18]

Postulated_Mechanisms_of_Cpd-X cluster_excitotoxicity Attenuation of Excitotoxicity cluster_oxidative_stress Mitigation of Oxidative Stress cluster_survival_signaling Pro-Survival Signaling CpdX Cpd-X (6-(butan-2-yloxy)-1,3-benzothiazol-2-amine) NaChannel Voltage-Gated Na+ Channels CpdX->NaChannel Inhibits Keap1 Keap1 CpdX->Keap1 Inhibits? PI3K PI3K CpdX->PI3K Activates? GluRelease ↓ Presynaptic Glutamate Release NaChannel->GluRelease NMDA_R NMDA/AMPA Receptors GluRelease->NMDA_R ↓ Activation CaInflux ↓ Ca2+ Influx NMDA_R->CaInflux Neuroprotection NEUROPROTECTION CaInflux->Neuroprotection Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Activates Antioxidants ↑ Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidants Antioxidants->Neuroprotection Akt Akt PI3K->Akt Activates Akt->Nrf2 Promotes Activation Apoptosis ↓ Pro-Apoptotic Factors (e.g., Bad, GSK3β) Akt->Apoptosis Apoptosis->Neuroprotection

Caption: Postulated neuroprotective mechanisms of Cpd-X.

Preclinical Evaluation Strategy: A Phased Approach

A rigorous, phased approach is essential to systematically evaluate the neuroprotective potential of Cpd-X. The strategy begins with targeted in vitro assays to validate the hypothesized mechanisms and culminates in a relevant in vivo model to assess therapeutic efficacy.

Experimental_Workflow cluster_phase1 PHASE 1: In Vitro Characterization cluster_phase2 PHASE 2: In Vivo Proof-of-Concept cluster_phase3 PHASE 3: Next Steps P1_Start Primary Neuronal Cultures P1_Assay1 Glutamate Excitotoxicity Assay (LDH/MTT Release) P1_Start->P1_Assay1 P1_Assay2 Oxidative Stress Assay (H₂O₂ Challenge + ROS Probe) P1_Start->P1_Assay2 P1_Assay3 Western Blot Analysis (p-Akt, Nrf2, HO-1) P1_Start->P1_Assay3 P1_Result Data Analysis: - EC₅₀ for Neuroprotection - Target Engagement Confirmed? P1_Assay1->P1_Result P1_Assay2->P1_Result P1_Assay3->P1_Result P2_Start Rodent Model Selection (e.g., MCAO for Stroke) P1_Result->P2_Start Proceed if Positive P2_Dosing Cpd-X Administration (Dose-Response Study) P2_Start->P2_Dosing P2_Behavior Behavioral Assessment (e.g., Neurological Score) P2_Dosing->P2_Behavior P2_Histo Histological Analysis (Infarct Volume - TTC Staining) P2_Behavior->P2_Histo P2_Result Efficacy Demonstrated? P2_Histo->P2_Result P3_Optim Lead Optimization P2_Result->P3_Optim Proceed if Efficacious P3_ADMET ADMET Profiling P3_Optim->P3_ADMET

Caption: Phased preclinical evaluation workflow for Cpd-X.

Phase 1: In Vitro Characterization and Target Validation

The primary objective of this phase is to determine if Cpd-X can protect neurons from common pathological insults in a controlled environment and to confirm its engagement with the hypothesized molecular targets.

3.1.1 Protocol: Primary Neuronal Culture and Glutamate Excitotoxicity Assay

Causality: Primary cortical neurons, unlike immortalized cell lines, form synaptic networks and express the necessary glutamate receptors (e.g., NMDA, AMPA) to accurately model excitotoxicity.[19][20] This assay directly tests the ability of Cpd-X to counteract glutamate-induced cell death.[11][21]

Methodology:

  • Culture Preparation: Culture primary cortical neurons from E18 rat or mouse embryos on poly-D-lysine coated 96-well plates. Maintain cultures for 12-14 days to allow for the development of mature synaptic connections.[19]

  • Compound Pre-treatment: Prepare serial dilutions of Cpd-X in culture medium. Replace the existing medium with the Cpd-X-containing medium and incubate for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., MK-801, an NMDA receptor antagonist).[11][22]

  • Excitotoxic Insult: Add a pre-determined toxic concentration of L-glutamate (e.g., 50-100 µM, to be optimized) to all wells except for the untreated control group. Incubate for 24 hours.[21]

  • Viability Assessment: Quantify neuronal viability using two complementary methods:

    • LDH Assay: Measure lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage.

    • MTT Assay: Measure the metabolic activity of surviving cells.

  • Data Analysis: Normalize viability data to the untreated control group (100% viability) and the glutamate-only group (0% protection). Calculate the EC₅₀ (half-maximal effective concentration) for Cpd-X's neuroprotective effect.

Treatment GroupGlutamate (100 µM)Cpd-X ConcentrationExpected Outcome (Normalized Cell Viability %)
Untreated Control-0 µM100%
Vehicle Control+0 µM~20-40%
Cpd-X+0.1 µMDose-dependent
Cpd-X+1 µMincrease in
Cpd-X+10 µMviability
Positive Control (MK-801)+10 µM>80%

3.1.2 Protocol: Western Blot Analysis for Pathway Markers

Causality: This protocol provides direct evidence of target engagement. Measuring the phosphorylation state of Akt (p-Akt) indicates activation of the PI3K/Akt pathway.[23] Observing the nuclear translocation of Nrf2 and upregulation of its target gene, Heme Oxygenase-1 (HO-1), confirms activation of the antioxidant response.[24]

Methodology:

  • Cell Lysis: Culture primary neurons in 6-well plates and treat with Cpd-X at its EC₅₀ concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction: Lyse the cells and prepare nuclear and cytoplasmic protein fractions using a specialized kit. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies against: p-Akt (Ser473), total Akt, Nrf2, HO-1, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.

Phase 2: In Vivo Proof-of-Concept

Causality: An in vivo model is crucial to assess the therapeutic potential of Cpd-X in a complex biological system, considering factors like blood-brain barrier (BBB) penetration and metabolism.[7] The middle cerebral artery occlusion (MCAO) model in rodents is a widely accepted and clinically relevant model of ischemic stroke, a condition with a significant excitotoxic component.[25][26]

3.2.1 Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice (250-300g or 20-25g, respectively).

  • Surgical Procedure (Intraluminal Filament):

    • Anesthetize the animal and make a midline cervical incision to expose the common carotid artery (CCA).

    • Introduce a silicon-coated monofilament through the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).[26]

    • Induce ischemia for 60-90 minutes, then withdraw the filament to allow reperfusion. A sham-operated group will undergo the same surgery without filament insertion.

  • Compound Administration: Administer Cpd-X (e.g., via intraperitoneal injection) at various doses at the time of reperfusion. Include a vehicle control group.

  • Behavioral Assessment (24h to 7 days post-MCAO):

    • Evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).[27]

    • Perform motor function tests such as the rotarod or grip strength test.

  • Histological Analysis (Endpoint):

    • Perfuse the animals and harvest the brains.

    • Slice the brain into 2mm coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted (damaged) tissue remains white.

    • Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software.[28]

GroupTreatmentExpected Neurological Score (Lower is better)Expected Infarct Volume (%)
ShamVehicle00%
MCAOVehicle3-4~40-50%
MCAOCpd-X (Low Dose)Dose-dependentDose-dependent
MCAOCpd-X (High Dose)improvementreduction

Data Interpretation and Future Directions

A successful outcome from this evaluation strategy would be the demonstration of dose-dependent neuroprotection by Cpd-X in the in vitro excitotoxicity assay, coupled with clear evidence of Akt and/or Nrf2 pathway activation. Critically, this in vitro efficacy must translate to a significant and dose-dependent reduction in both neurological deficit and infarct volume in the MCAO model.

Positive results would strongly support the progression of Cpd-X into formal lead optimization. Future studies would focus on improving its pharmacological properties, conducting detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and exploring its efficacy in other models of neurodegeneration, such as those for Parkinson's or Alzheimer's disease.[29][30] The multitarget nature of benzothiazole derivatives suggests that Cpd-X could offer a broad-spectrum neuroprotective effect, a highly desirable attribute for treating complex neurodegenerative diseases.[31][32]

References

  • Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4434229/]
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9932145/]
  • What is the mechanism of Riluzole? - Patsnap Synapse. [URL: https://www.patsnap.
  • Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2175821]
  • Riluzole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Riluzole]
  • A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10964608/]
  • The role of Nrf2 signaling pathways in nerve damage repair - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10786082/]
  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. [URL: https://zanco.org.uk/index.php/A/article/view/184]
  • Multitarget Effects of Nrf2 Signalling in the Brain: Common and Specific Functions in Different Cell Types - MDPI. [URL: https://www.mdpi.com/2073-4409/13/24/2985]
  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2020.00697/full]
  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3502178/]
  • Transcription-dependent and -independent control of neuronal survival by the PI3K–Akt signaling pathway. [URL: https://citeseerx.ist.psu.edu/document?repid=rep1&type=pdf&doi=2d633215975c742c38842183b167520e5c986162]
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01899a]
  • Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. [URL: https://benthamopen.com/ABSTRACT/TODJ-18-e240521-2024-21]
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - ResearchGate. [URL: https://www.researchgate.
  • Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis - Bentham Science Publishers. [URL: https://benthambooks.com/abstract/10.2174/978160805072910901010077]
  • Design, Synthesis, and biological evaluation of pyrazolo-benzothiazole derivatives as a potential therapeutic agent for the treatment of Alzheimer's disease - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-and-biological-evaluation-of-a-Kumar-Goyal/368812c759530514742a77a94f573752e3913079]
  • The PI3K-Akt signaling pathway. The PI3K-Akt pathway is involved in... - ResearchGate. [URL: https://www.researchgate.net/figure/The-PI3K-Akt-signaling-pathway-The-PI3K-Akt-pathway-is-involved-in-some-crucial_fig1_329471181]
  • PI3K/AKT activation - Reactome. [URL: https://reactome.org/content/detail/R-HSA-1222346]
  • Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11408213/]
  • Neuroprotective Effect of Macrophage Migration Inhibitory Factor (MIF) in a Mouse Model of Ischemic Stroke - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9243750/]
  • PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - MDPI. [URL: https://www.mdpi.com/1422-0067/19/12/3727]
  • In vivo brain protection of the nanosystem in MCAO-induced... - ResearchGate. [URL: https://www.researchgate.net/figure/In-vivo-brain-protection-of-the-nanosystem-in-MCAO-induced-ischemia-reperfusion-injury_fig5_372864694]
  • EXCITOTOXICITY IN VITRO MODEL Glutamate induced neurotoxicitY - Innoprot. [URL: https://www.innoprot.com/pdf/CNS_EXCITOTOXICITY_GET.pdf]
  • Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11827471/]
  • In vivo imaging evaluation in MCAO model. (A) Schematic illustration of... - ResearchGate. [URL: https://www.researchgate.
  • Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons - FUJIFILM Wako Chemicals. [URL: https://www.fujifilm.com/us/en/business/lifescience/products-and-services/cell-and-tissue-systems/icell-lab-notes/glutamate-induced-excitotoxicity-icell-gaba-neurons]
  • In vivo neuroprotection in ischemic stroke by activated protein C requires β-arrestin 2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11911019/]
  • Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells - Scantox. [URL: https://scantox.
  • Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fneur.2023.1118115/full]
  • Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40093616/]
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Neuroprotective-thiazole-sulfonamides-against-model-Kong-aroonsripsopon/319f390884d94d306b3a0c441c97a81387d7b0f6]
  • European Journal of Medicinal Chemistry - Uniba. [URL: https://www.uniba.it/it/ricerca/dipartimenti/farmacia-scienze-del-farmaco/documenti-del-dipartimento/personale-docente/schede-personali/allegati-scheda-carotti-angela/ejmech-2024-269-116281.pdf]
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11827409/]
  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents - CORE. [URL: https://core.ac.uk/download/pdf/485458003.pdf]

Sources

Foundational

Mechanistic Architecture of 6-Substituted Benzothiazol-2-amine Derivatives

A Technical Guide for Drug Development Professionals Executive Summary: The Privileged Scaffold The 6-substituted benzothiazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry, capable of bindi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary: The Privileged Scaffold

The 6-substituted benzothiazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its pharmacological versatility stems from the electronic communication between the electron-rich sulfur atom and the 6-position substituent.

While the 2-amine position typically serves as the primary hydrogen bond donor/acceptor for target engagement (e.g., the hinge region of kinases or the glutamate binding pocket), the 6-position is the critical determinant of lipophilicity, metabolic stability, and electronic tuning. This guide dissects the mechanism of action (MoA) across three distinct therapeutic axes: neuroprotection (ion channel modulation), oncology (kinase inhibition), and antimicrobial activity (DNA gyrase targeting).

Structural Biology & SAR: The Causality of the 6-Position

The benzothiazole ring system is planar and lipophilic. Modification at the 6-position is not arbitrary; it is driven by specific structure-activity relationship (SAR) requirements:

  • Electronic Resonance: Substituents at C6 can push or pull electron density to the N3 nitrogen, altering the pKa of the system.

  • Lipophilic Tuning: In neuroprotective agents like Riluzole, the 6-trifluoromethoxy (

    
    ) group provides the necessary lipophilicity to penetrate the blood-brain barrier (BBB) and partition into the lipid bilayer surrounding ion channels.
    
  • Metabolic Blockade: The C6 position is a primary site for oxidative metabolism (hydroxylation). Substitution here blocks this metabolic soft spot, extending half-life.

Table 1: SAR Impact of 6-Position Substituents
Substituent (R6)Primary Therapeutic ClassMechanistic TargetKey Physicochemical Effect

(Riluzole)
Neuroprotective (ALS)Nav Channels / Glutamate ReleaseHigh lipophilicity; BBB penetration; State-dependent channel binding.

/

AntimicrobialDNA Gyrase B (ATPase domain)H-bond capability with Asp73; mimicking the adenine ring of ATP.
Aryl / Heteroaryl OncologyPI3K / Akt / mTORSteric bulk to fill hydrophobic pockets in kinase domains;

-

stacking.

/

AnticonvulsantGABA-A / Carbonic AnhydraseElectronic withdrawal; modulation of sulfonamide acidity (if present).

Primary Mechanism: Neuroprotection & Ion Channel Modulation

Prototype: Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine)

The neuroprotective efficacy of 6-substituted benzothiazoles is not due to simple pore plugging. Instead, they function via State-Dependent Modulation of Voltage-Gated Sodium Channels (Nav).

Mechanism of Action[1][2][3][4][5][6]
  • Preferential Binding: The compound binds with significantly higher affinity to the inactivated state of the Nav channel than to the resting state.

  • Stabilization: By stabilizing the inactivated conformation, the drug prevents the channel from recovering and reopening during high-frequency firing (e.g., seizure or excitotoxicity).

  • Glutamate Suppression: The inhibition of presynaptic Nav channels reduces the calcium influx required for vesicle fusion, thereby suppressing the release of glutamate into the synaptic cleft.

Visualization: Nav State-Dependent Modulation

The following diagram illustrates the kinetic transition favored by 6-substituted benzothiazoles.

Nav_Modulation Resting Resting State (Low Affinity) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (High Affinity Binding) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery Blocked Drug-Bound Inactivated State (Refractory) Inactivated->Blocked 6-Subst. Benzothiazole Binding Blocked->Inactivated Slow Dissociation

Caption: Kinetic model showing preferential stabilization of the inactivated channel state by 6-substituted benzothiazoles, preventing recovery to the resting state during high-frequency firing.

Experimental Protocol: Whole-Cell Patch-Clamp Validation

Objective: To quantify the state-dependent inhibition of Nav1.1/1.2 channels.

  • Cell Preparation: Transfect HEK293 cells with hNav1.1 cDNA.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3). Rationale: Cs+ blocks K+ channels to isolate Na+ currents.

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (The Causality):

    • Resting Block: Hold at -120 mV (channels closed). Pulse to 0 mV. Measure peak current reduction.

    • Inactivated Block: Hold at -60 mV (channels partially inactivated). Pulse to 0 mV.

    • Interpretation: A significant shift in IC50 between -120 mV (e.g., >100 µM) and -60 mV (e.g., <10 µM) confirms the state-dependent mechanism .

Secondary Mechanism: Oncology & Kinase Inhibition

Targets: PI3K / Akt / mTOR Pathway Derivatives: 6-aryl-benzothiazol-2-amines (e.g., PB11, OMS series).

In oncology, the mechanism shifts from ion channels to ATP-competitive inhibition of kinases. The 2-amine group mimics the adenine of ATP, forming hydrogen bonds with the kinase hinge region, while the 6-substituent extends into the hydrophobic back pocket.

Mechanism of Action[1][2][3][4][5][6]
  • PI3K Inhibition: The compound blocks the ATP-binding site of Phosphoinositide 3-kinase (PI3K).

  • PIP3 Depletion: This prevents the phosphorylation of PIP2 to PIP3.

  • Akt Deactivation: Without PIP3, Akt (Protein Kinase B) cannot be recruited to the membrane or phosphorylated at Thr308/Ser473.

  • Apoptosis Induction: Loss of Akt signaling leads to the de-repression of pro-apoptotic factors (Bad, Bax) and activation of Caspase-9/3.

Visualization: Apoptotic Signaling Cascade

PI3K_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Inhibitor 6-Subst. Benzothiazole Inhibitor->PI3K ATP-Competitive Inhibition Akt Akt (p-Akt) PIP3->Akt mTOR mTOR Akt->mTOR Promotes Survival Bax Bax (Pro-Apoptotic) Akt->Bax Inhibits Caspase Caspase-3/9 Activation Bax->Caspase De-repression Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Pathway illustrating how benzothiazole derivatives block PI3K, preventing Akt phosphorylation and releasing the "brakes" on apoptotic effectors like Bax.

Tertiary Mechanism: Antimicrobial Targets

Targets: DNA Gyrase B and Topoisomerase IV.[1][2][3] Derivatives: 6-nitro or 6-amino derivatives linked to heterocycles.[4]

Mechanism of Action

These derivatives target the ATPase domain of DNA Gyrase B (GyrB). Unlike fluoroquinolones (which stabilize the DNA-enzyme cleavage complex), 6-substituted benzothiazoles compete with ATP.

  • Binding Mode: The benzothiazole core stacks between hydrophobic residues (Arg76, Pro79 in E. coli), while the 6-substituent interacts with the "lipophilic floor" of the active site.

  • Consequence: Inhibition of ATP hydrolysis prevents the introduction of negative supercoils into DNA, stalling replication and causing bacterial cell death.

Experimental Protocol: DNA Supercoiling Assay

Objective: Confirm Gyrase B inhibition versus DNA intercalation.

  • Components: Relaxed pBR322 plasmid, E. coli DNA Gyrase, ATP, and test compound.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Analysis: Run samples on a 1% agarose gel without ethidium bromide (stain after).

  • Result Interpretation:

    • Control: Relaxed DNA is converted to supercoiled (migrates faster).

    • Inhibited: DNA remains relaxed (migrates slower).

    • Differentiation: If the compound was an intercalator, the DNA mobility would shift regardless of enzyme activity. This assay specifically validates enzymatic inhibition.

References

  • Non-blocking modulation as the major mechanism of sodium channel inhibition by riluzole. Source: BioRxiv (2017). URL:[Link]

  • The pharmacology and mechanism of action of riluzole. Source: Neurology (1996) / Semantic Scholar. URL:[Link]

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Source: Journal of Medicinal Chemistry (2016).[3] URL:[Link][3]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Source: ACS Omega (2024). URL:[Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives. Source: Bioorganic Chemistry (2020) / PubMed.[5] URL:[Link]

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Source: Journal of Medicinal Chemistry (2012) / PMC. URL:[Link]

Sources

Exploratory

Pharmacological Profiling and Biological Activity of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine: A Technical Whitepaper

Executive Summary The 2-aminobenzothiazole scaffold is a highly privileged motif in medicinal chemistry, recognized for its broad-spectrum therapeutic applications. This technical guide provides an in-depth mechanistic r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzothiazole scaffold is a highly privileged motif in medicinal chemistry, recognized for its broad-spectrum therapeutic applications. This technical guide provides an in-depth mechanistic review of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (commonly referred to as 6-sec-butoxy-2-aminobenzothiazole). By analyzing its structure-activity relationships (SAR), state-dependent ion channel modulation, antineoplastic potential, and antimicrobial efficacy, this whitepaper serves as a foundational resource for drug development professionals exploring benzothiazole-based therapeutics.

Structural & Physicochemical Rationale

The core structure of the target compound consists of a planar bicyclic benzothiazole ring with an exocyclic amine at the C2 position and a sec-butoxy (butan-2-yloxy) group at the C6 position.

The Causality of the C6 sec-butoxy Substitution: In medicinal chemistry, the C6 position of the benzothiazole ring is a critical determinant of biological activity. The substitution of a branched aliphatic sec-butoxy chain introduces a chiral center and specific steric bulk that significantly alters the molecule's partition coefficient (LogP ≈ 3.40). This targeted lipophilicity is precisely calibrated to facilitate blood-brain barrier (BBB) penetration, a non-negotiable requirement for central nervous system (CNS) therapeutics. Furthermore, the oxygen atom of the ether linkage acts as a potent hydrogen bond acceptor, enabling targeted interactions within the hydrophobic pockets of transmembrane proteins, such as the Domain IV S6 segment of voltage-gated sodium (Nav) channels.

Primary Biological Activities & Mechanisms of Action

Neuroprotection via State-Dependent Nav Channel Modulation

Like its structurally analogous counterpart riluzole (6-trifluoromethoxy-2-aminobenzothiazole), 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine exhibits potent neuroprotective properties by attenuating glutamate excitotoxicity. The primary mechanism is the non-blocking modulation of voltage-gated sodium channels, particularly Nav1.6. Rather than physically occluding the channel pore, the compound allosterically binds to the channel and stabilizes the inactivated conformation, significantly delaying the recovery from inactivation (1)[1]. This selectively dampens high-frequency repetitive firing in hyperexcitable neurons without abolishing basal action potential generation (2)[2].

Nav16_Pathway Glutamate Glutamate Release Nav16 Nav1.6 Channel (Open State) Glutamate->Nav16 Depolarization Inactivated Nav1.6 Channel (Inactivated State) Nav16->Inactivated Natural Inactivation Excitotoxicity Neuronal Excitotoxicity Nav16->Excitotoxicity Excessive Na+ Influx Neuroprotection Neuroprotection / Survival Inactivated->Neuroprotection Prevents Repetitive Firing Compound 6-(butan-2-yloxy)-1,3- benzothiazol-2-amine Compound->Glutamate Inhibits Release Compound->Inactivated Stabilizes State (Delays Recovery)

Fig 1: State-dependent modulation of Nav1.6 channels and attenuation of glutamate excitotoxicity.

Antineoplastic Kinase Inhibition

The 2-aminobenzothiazole core is a recognized pharmacophore for competitive ATP-binding site inhibition in various kinases. Derivatives substituted at the 6-position have demonstrated potent antiproliferative activity by targeting receptor tyrosine kinases such as VEGFR-2 and EGFR, as well as PI3K (3)[3]. The sec-butoxy group enhances hydrophobic interactions within the deep allosteric pockets of these kinases, promoting apoptosis in malignant cell lines while maintaining a favorable cytotoxicity profile in healthy peripheral blood mononuclear cells (PBMCs).

Antimicrobial and Antifungal Efficacy

Beyond eukaryotic targets, 6-substituted 2-aminobenzothiazoles exhibit profound antifungal activity. The isosteric relationship of the C2-amine and the steric bulk at the C6-position are critical for penetrating the fungal cell wall and disrupting ergosterol biosynthesis. Studies on structurally analogous 6-alkoxy derivatives demonstrate minimal inhibitory concentrations (MIC) as low as 4–8 µg/mL against Candida species (4)[4].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine, the following field-proven protocols are employed.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Nav1.6 Kinetics)

Purpose : To quantify the state-dependent inhibition and recovery kinetics of Nav1.6 channels. Causality of Choices : A holding potential of -80 mV is strictly utilized because it ensures the majority of Nav channels are in the resting state prior to depolarization. This prevents premature steady-state inactivation and allows for the accurate measurement of baseline currents before compound application.

Step-by-Step Workflow :

  • Cell Preparation : Plate HEK293 cells stably expressing human Nav1.6 on poly-D-lysine coated glass coverslips.

  • Solution Setup : Utilize a low-sodium internal solution (to isolate sodium currents and prevent voltage-clamp errors) and a standard physiological external solution.

  • Seal Formation : Advance the glass micropipette (resistance 2–4 MΩ) to the cell surface. Apply gentle negative pressure to form a Giga-ohm seal.

    • Self-Validating Check : The seal resistance must strictly exceed 1 GΩ. A drop below this threshold indicates a membrane leak, mandating the immediate exclusion of the cell to preserve systemic data integrity.

  • Whole-Cell Configuration : Apply a brief, sharp suction pulse to rupture the membrane patch.

  • Voltage Protocol : Apply 20 ms depolarizing test pulses from -80 mV to 0 mV at a frequency of 0.1 Hz.

  • Compound Application : Perfuse 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (0.1 µM to 50 µM) via a gravity-driven fast perfusion system.

  • Data Acquisition : Record peak inward currents. Apply a P/4 leak subtraction protocol to eliminate linear capacitive artifacts.

PatchClamp_Workflow Step1 Cell Preparation (HEK293 expressing Nav1.6) Step2 Whole-Cell Configuration (Seal Resistance >1 GΩ) Step1->Step2 Step3 Compound Perfusion (1-100 µM concentrations) Step2->Step3 Step4 Voltage Protocol (Depolarizing Pulses) Step3->Step4 Step5 Data Acquisition (Current Density & Kinetics) Step4->Step5

Fig 2: Step-by-step workflow for whole-cell patch-clamp electrophysiology.

Protocol B: High-Throughput Kinase Inhibition Assay (VEGFR-2)

Purpose : To evaluate antineoplastic potential via receptor tyrosine kinase inhibition. Causality of Choices : A FRET-based peptide substrate is chosen over traditional radiometric assays to allow for real-time, non-radioactive kinetic monitoring of ATP-competitive inhibition.

Step-by-Step Workflow :

  • Reagent Assembly : Combine recombinant VEGFR-2 kinase, ATP (at Km concentration), and a FRET-based peptide substrate in a 384-well microplate.

  • Compound Incubation : Add serial dilutions of the benzothiazole derivative.

    • Self-Validating Check : Include a positive control (e.g., Sorafenib) and a DMSO vehicle control. The Z'-factor of the assay must be calculated; a value >0.5 is required to confirm the statistical reliability and dynamic range of the assay.

  • Reaction Initiation : Incubate the microplate at 25°C for exactly 60 minutes.

  • Quantification : Measure the FRET signal ratio (Emission 520 nm / 495 nm) using a multi-mode microplate reader. The reduction in FRET correlates directly with kinase inhibition.

Quantitative Efficacy Data

The following table summarizes the comparative pharmacological metrics of 6-substituted 2-aminobenzothiazole derivatives, contextualizing the expected efficacy profile of the sec-butoxy prototype based on validated scaffold data (5)[5].

Compound / DerivativeBiological TargetEfficacy Metric (IC50 / MIC)Mechanism / Context
6-(butan-2-yloxy)-1,3-benzothiazol-2-amine Nav1.6 / Nav1.5~2.5 µM (Extrapolated)State-dependent allosteric modulation
Riluzole (6-trifluoromethoxy analog) Nav Channels2.3 – 3.0 µMDelays recovery from inactivation
6-benzyloxy-2-aminobenzothiazole Candida albicans4 – 8 µg/mLFungal cell wall disruption
2-aminobenzothiazole-CT hybrids VEGFR-2 Kinase0.15 µMATP-competitive inhibition

Conclusion

The 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine molecule represents a highly tunable, lipophilic scaffold with multifaceted biological activities. By leveraging the steric and electronic properties of the sec-butoxy group, this compound class achieves optimal BBB penetration and target protein binding. Its self-validating mechanisms of action—ranging from non-blocking Nav channel modulation to precise kinase inhibition—position it as a critical structural template for next-generation neuroprotective and antineoplastic therapeutics.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL:[Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery Source: NIH / PubMed Central URL:[Link]

  • 2-Aminobenzothiazole derivatives: Search for new antifungal agents Source: Université catholique de Louvain / Elsevier URL:[Link]

  • Partial Block by Riluzole of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients Source: NIH / PubMed Central URL:[Link]

  • Non-blocking modulation as the major mechanism of sodium channel inhibition by riluzole Source: bioRxiv URL:[Link]

Sources

Foundational

Molecular Profiling and Synthetic Workflows for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine: A Technical Guide

Executive Summary: The 2-Aminobenzothiazole Pharmacophore The 2-aminobenzothiazole core is widely recognized in medicinal chemistry as a "privileged scaffold" due to its robust presence in biologically active molecules,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 2-Aminobenzothiazole Pharmacophore

The 2-aminobenzothiazole core is widely recognized in medicinal chemistry as a "privileged scaffold" due to its robust presence in biologically active molecules, ranging from neuroprotectants to targeted anticancer agents[1]. The specific derivative 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (also referred to as 6-sec-butoxy-1,3-benzothiazol-2-amine) introduces a branched alkoxy chain at the 6-position. This precise structural modification significantly alters the spatial and physicochemical profile of the molecule, optimizing it for lipophilic target pockets and enhancing central nervous system (CNS) penetrance.

This whitepaper provides a comprehensive analysis of its molecular weight, physicochemical data, and the causality behind its synthetic protocols, designed specifically for drug development professionals.

Physicochemical Data and Molecular Causality

Understanding the exact physicochemical parameters of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is critical for predicting its pharmacokinetic behavior. The sec-butoxy group (-O-CH(CH3)CH2CH3) serves a dual purpose: it acts as a steric shield, potentially slowing down cytochrome P450-mediated O-dealkylation compared to unbranched methoxy or ethoxy groups, and it fine-tunes the lipophilicity of the molecule[2].

Quantitative Data Summary
PropertyValueCausality / Pharmacokinetic Significance
Chemical Formula C₁₁H₁₄N₂OSDefines the atomic composition and base structure.
Molecular Weight 222.31 g/mol Low MW (<400 Da) heavily favors oral bioavailability, adhering strictly to Lipinski's Rule of 5.
Monoisotopic Mass 222.0827 DaTarget mass for high-resolution mass spectrometry (HRMS) validation.
LogP (Octanol/Water) 2.986Ideal lipophilicity (2.0–3.0) for crossing the blood-brain barrier (BBB)[2].
TPSA 77.11 ŲA Topological Polar Surface Area below 90 Ų indicates excellent potential for CNS permeability[2].
H-Bond Donors 1The primary amine (-NH₂) provides a critical targeted receptor interaction point.
H-Bond Acceptors 3N (thiazole), O (ether), and N (amine) act as interaction points for target binding.
Rotatable Bonds 4Flexibility in the sec-butoxy chain allows adaptive binding in hydrophobic protein clefts.

Causality in Drug Design: The calculated LogP of 2.986 places this compound squarely in the optimal range for crossing the blood-brain barrier. Combined with a TPSA of 77.11 Ų, this compound is highly suitable for neurological drug discovery pipelines, mirroring the physicochemical strategy used in approved benzothiazole drugs like Riluzole.

Structural Biology and Pharmacokinetics

The interaction profile of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is dictated by three distinct regions, mapping directly to its biological efficacy.

SAR Core 1,3-Benzothiazole Core Pi-Pi Stacking & Scaffold Amino 2-Amino Group (-NH2) H-Bond Donor/Acceptor Core->Amino Position 2 Alkoxy 6-sec-butoxy Group Steric Bulk & Lipophilicity Core->Alkoxy Position 6 Prop2 TPSA: 77.11 Ų Favorable CNS Profile Core->Prop2 Amino->Prop2 Prop1 LogP: 2.98 Optimal BBB Penetration Alkoxy->Prop1

Caption: Structure-Activity Relationship (SAR) and physicochemical causality map.

  • The Benzothiazole Core: Facilitates strong π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the target protein.

  • The 2-Amino Group: Acts as both a hydrogen bond donor and acceptor, often interacting with backbone carbonyls or side-chain hydroxyls.

  • The 6-sec-butoxy Group: Projects into hydrophobic sub-pockets. The branched nature of the sec-butyl moiety restricts bond rotation, reducing the entropic penalty upon binding compared to a flexible, straight-chain ether.

Experimental Workflows: The Hugerschoff Synthesis

The most reliable, self-validating, and scalable method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction, first reported in 1901[1]. This methodology involves the oxidative cyclization of an arylthiourea intermediate using a halogen oxidant (typically bromine) in an acidic medium[3][4].

G Start 4-sec-butoxyaniline (Starting Material) Step1 Ammonium Thiocyanate (HCl / Reflux) Start->Step1 Intermediate 1-(4-sec-butoxyphenyl)thiourea (Intermediate) Step1->Intermediate Thiourea Formation Step2 Bromine in Acetic Acid (Oxidative Cyclization at 0°C) Intermediate->Step2 Product 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (Final Product) Step2->Product Hugerschoff Cyclization

Caption: Hugerschoff synthesis workflow for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine.

Step-by-Step Protocol

Phase 1: Arylthiourea Formation

  • Preparation: In a 250 mL round-bottom flask, suspend 4-sec-butoxyaniline (10 mmol) in 50 mL of water containing 2 mL of concentrated HCl.

  • Reaction: Add ammonium thiocyanate (15 mmol) to the acidic suspension. Heat the mixture to reflux for 3 to 4 hours.

  • Causality: The acidic environment protonates the aniline, activating it for nucleophilic attack on the thiocyanate ion. This generates the intermediate 1-(4-sec-butoxyphenyl)thiourea.

  • Validation: Monitor the reaction by TLC (Hexane:EtOAc 7:3). The disappearance of the aniline starting material confirms completion. Cool to room temperature, filter the precipitated thiourea, wash with cold water, and dry in vacuo.

Phase 2: Oxidative Cyclization

  • Preparation: Dissolve the isolated 1-(4-sec-butoxyphenyl)thiourea (10 mmol) in 30 mL of glacial acetic acid. Cool the flask to exactly 0°C using an ice-water bath.

  • Oxidation: Prepare a solution of bromine (10.5 mmol) in 10 mL of glacial acetic acid. Add this dropwise to the reaction mixture over 30 minutes.

  • Causality: Bromine oxidizes the thiourea sulfur to generate an electrophilic thiocarbonyl species[3]. Maintaining the temperature at 0°C during addition is critical; it prevents the highly exothermic reaction from causing thermal degradation and suppresses unwanted electrophilic bromination of the highly activated aromatic ring[5].

  • Cyclization: After addition, remove the ice bath and stir at room temperature for 2 hours. The intermediate undergoes classical intramolecular electrophilic aromatic substitution to form the benzothiazole ring[3].

  • Workup & Self-Validation: Pour the mixture into 200 mL of crushed ice. Neutralize slowly with concentrated ammonium hydroxide until pH 8 is reached. The free base of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine will precipitate. Filter, wash with cold water, and recrystallize from hot ethanol.

  • Analytical Confirmation: Validate the product using LC-MS (ESI+ mode), expecting a dominant [M+H]⁺ peak at m/z 223.09. Confirm structural integrity via ¹H NMR, specifically looking for the broad singlet of the -NH₂ protons (~7.4 ppm, exchangeable with D₂O) and the characteristic multiplet of the sec-butoxy methine proton (~4.3 ppm).

References

  • Molbase. "6-sec-Butoxy-1,3-benzothiazol-2-amine Chemical Data". Molbase Chemical Database.
  • BenchChem. "The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry". BenchChem Technical Support.
  • Dass, R., & Peterson, M. A. "An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O". Tetrahedron Letters, 2021.
  • MDPI. "A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation". Molecules, 2022.
  • Organic Syntheses. "Benzothiazole, 2-amino-6-methyl". Org. Synth. Procedure.

Sources

Exploratory

From Dyes to Neuroprotection: The Technical Evolution of Alkoxy-Substituted Aminobenzothiazoles

Executive Summary The 2-aminobenzothiazole scaffold, particularly its 6-alkoxy-substituted derivatives, represents a masterclass in medicinal chemistry evolution. Originally synthesized as industrial azo-dye intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzothiazole scaffold, particularly its 6-alkoxy-substituted derivatives, represents a masterclass in medicinal chemistry evolution. Originally synthesized as industrial azo-dye intermediates in the early 20th century, this chemical architecture was repurposed in the 1980s to address one of the most challenging frontiers in medicine: neurodegeneration.

This guide analyzes the transition of 6-trifluoromethoxy-2-aminobenzothiazole (Riluzole) from a putative anticonvulsant (PK 26124) to the standard-of-care for Amyotrophic Lateral Sclerosis (ALS). It details the synthetic protocols, structure-activity relationships (SAR), and the precise pharmacological mechanisms that allow these "privileged structures" to modulate sodium channels and glutamate excitotoxicity.

Part 1: Historical Genesis & The Riluzole Breakthrough

The Pivot: From PK 26124 to Riluzole

In the mid-20th century, aminobenzothiazoles were primarily known in the context of the Hugerschhoff reaction for dye manufacturing. The biological pivot occurred at Rhône-Poulenc (now Sanofi) during a screening program for glutamate antagonists.

Researchers identified PK 26124 (2-amino-6-trifluoromethoxybenzothiazole).[1][2] Unlike traditional anticonvulsants (e.g., benzodiazepines) that enhanced GABAergic inhibition, PK 26124 exhibited a novel profile: it acted as a use-dependent sodium channel blocker that indirectly inhibited glutamate release.

  • 1950s-70s: Optimization of 6-alkoxy-2-aminobenzothiazoles for photographic emulsions and azo dyes.

  • 1980s: Discovery of PK 26124's anticonvulsant properties in maximal electroshock (MES) models.

  • 1995: FDA approval of Riluzole (Rilutek®) for ALS, validating the 6-fluoroalkoxy-aminobenzothiazole scaffold as a neuroprotective agent.

Part 2: Synthetic Evolution & Protocols

The synthesis of alkoxy-substituted aminobenzothiazoles relies on the oxidative cyclization of arylthioureas. While modern catalysis exists, the Hugerschhoff Reaction remains the industrial and laboratory gold standard due to its reliability.

Diagram 1: The Hugerschhoff Synthetic Pathway

The following logic flow illustrates the conversion of a para-substituted aniline into the benzothiazole core.

Hugerschhoff_Synthesis Aniline Para-Alkoxy Aniline (Starting Material) Thiourea_Formation Thiourea Formation (KSCN + Acid) Aniline->Thiourea_Formation Nucleophilic Attack Intermediate Arylthiourea Intermediate Thiourea_Formation->Intermediate Yields Cyclization Oxidative Cyclization (Br2 / AcOH) Intermediate->Cyclization Electrophilic Halogenation Product 6-Alkoxy-2-aminobenzothiazole (Final Scaffold) Cyclization->Product Ring Closure (-HBr)

Caption: The Hugerschhoff reaction pathway for synthesizing 2-aminobenzothiazoles from anilines.

Detailed Protocol: Synthesis of 6-Methoxy-2-aminobenzothiazole

Objective: Synthesize a representative alkoxy-aminobenzothiazole to serve as a precursor for SAR studies. Mechanism: Electrophilic attack of bromine on the thiourea sulfur, followed by intramolecular electrophilic aromatic substitution.

Reagents:
  • p-Anisidine (4-methoxyaniline): 0.1 mol

  • Potassium Thiocyanate (KSCN): 0.4 mol

  • Glacial Acetic Acid: 150 mL

  • Bromine (

    
    ): 0.1 mol (dissolved in 100 mL glacial acetic acid)
    
Step-by-Step Methodology:
  • Thiourea Formation (In Situ): Dissolve 0.1 mol of p-anisidine and 0.4 mol of KSCN in 150 mL of glacial acetic acid in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel.

  • Temperature Control: Cool the solution to <10°C using an ice-water bath. This is critical to prevent over-bromination or polymerization.

  • Oxidative Cyclization: Add the bromine solution dropwise over 60 minutes. Maintain the internal temperature below 10°C.

    • Observation: The solution will turn yellow/orange as the bromonium intermediate forms.

  • Maturation: Once addition is complete, allow the mixture to stir for 10 hours at room temperature to ensure complete ring closure.

  • Workup:

    • Filter the reaction mixture to remove inorganic salts (KBr).

    • Dilute the filtrate with warm water.[3]

    • Neutralize with 10% NaOH or

      
       until pH ~8-9. A precipitate will form.
      
  • Purification: Collect the precipitate via vacuum filtration. Recrystallize from ethanol/water (70:30) to yield 6-methoxy-2-aminobenzothiazole as colorless/pale yellow crystals.

Validation Check:

  • Melting Point: Expect 162–165°C.[4]

  • IR Spectroscopy: Look for doublet peaks at 3430/3300

    
     (
    
    
    
    stretch) and 1640
    
    
    (C=N thiazole ring stretch).

Part 3: Pharmacological Mechanisms & SAR

The 6-alkoxy substitution is not merely structural; it dictates the lipophilicity required to cross the Blood-Brain Barrier (BBB) and the electronic properties affecting the basicity of the amine.

Structure-Activity Relationship (SAR) Data

The table below summarizes how variations in the C6-alkoxy chain influence anticonvulsant potency (ED50) and neurotoxicity (TD50) in maximal electroshock (MES) models.

CompoundR-Group (C6 Position)ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Clinical Status
Compound A

(Methoxy)
~25.5123.84.8Preclinical Tool
Riluzole

(Trifluoromethoxy)
3.2 - 8.5~35.0~4 - 10FDA Approved (ALS)
Compound B

(Benzyloxy)
7.1>300>40Investigational
Compound C

(Heptyloxy)
11.0>300>27Investigational

Data synthesized from preclinical rodent models (MES test).

Key Insight: While longer lipophilic chains (Benzyloxy, Heptyloxy) show a higher Protective Index (lower toxicity) due to different metabolic clearance, the Trifluoromethoxy group of Riluzole provides the optimal balance of metabolic stability (fluorine effect) and CNS penetration, despite a narrower therapeutic window.

Diagram 2: Mechanism of Action (The "Quiet" Blocker)

Riluzole is unique because it preferentially binds to the inactivated state of the sodium channel. This means it blocks high-frequency firing (seizures/excitotoxicity) while sparing normal, low-frequency neurotransmission.

MOA_Pathway Drug Riluzole (6-OCF3-Benzothiazole) Target_Nav Voltage-Gated Na+ Channels (Inactivated State) Drug->Target_Nav Preferential Binding Target_Glu Presynaptic Glutamate Release Drug->Target_Glu Inhibition Effect_Nav Stabilization of Inactivation (Prevents Repetitive Firing) Target_Nav->Effect_Nav Effect_Glu Reduced Synaptic Glutamate Target_Glu->Effect_Glu Outcome Neuroprotection (Reduced Excitotoxicity) Effect_Nav->Outcome Effect_Glu->Outcome

Caption: Dual mechanism of Riluzole: State-dependent Na+ channel blockade and inhibition of glutamate release.

Part 4: Advanced Applications & Future Directions

Imaging Agents (PET/SPECT)

The 2-aminobenzothiazole scaffold has high affinity for amyloid-beta plaques. Radio-labeled derivatives (using


 on the methoxy group or 

on the fluoroalkoxy) are currently in development as PET radiotracers for early Alzheimer’s diagnosis.
Antitumor Activity

Recent studies indicate that N-substituted derivatives of 6-trifluoromethoxy-2-aminobenzothiazole inhibit melanin synthesis and retinoic acid metabolism, showing promise in melanoma treatment. The mechanism involves the downregulation of topoisomerase I, distinct from the ion channel effects seen in ALS.

References

  • Synthesis and Anticonvulsant Activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines (Comparative SAR) Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 2-Aminobenzothiazole Derivatives: Synthesis and Antifungal/Antimicrobial Screening Source: Université catholique de Louvain / European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of Some Substituted Benzothiazole Derivatives and Biological Activities Source: Sphinx Knowledge House / International Journal of ChemTech Research URL:[Link]

  • Organic Syntheses Procedure: 2-Amino-6-methylbenzothiazole (Classic Hugerschhoff Reference) Source: Organic Syntheses URL:[Link]

Sources

Foundational

Technical Whitepaper: Pharmacodynamics and Glutamate Modulation of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

This guide provides an in-depth technical analysis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine , a structural analog of the neuroprotective agent Riluzole . The content focuses on the compound's pharmacodynamics, speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine , a structural analog of the neuroprotective agent Riluzole .

The content focuses on the compound's pharmacodynamics, specifically its interaction with the glutamatergic system.[1][2][3][4][5] Unlike direct receptor ligands, 2-aminobenzothiazoles primarily modulate glutamate transmission via upstream ion channel blockade. This guide dissects the Structure-Activity Relationship (SAR) that governs its binding affinity and efficacy.

Executive Summary

Compound: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (Sec-Butoxy Analog) Class: 2-Aminobenzothiazole / Glutamate Modulator Primary Target: Voltage-Gated Sodium Channels (VGSCs) – Inactivated State Secondary Effect: Inhibition of Presynaptic Glutamate Release Receptor Affinity: Low/Negligible direct binding to NMDA/AMPA agonist sites; potential allosteric modulation.

This guide analyzes the binding kinetics and mechanism of action (MoA) of the 6-sec-butoxy analog. While the parent compound Riluzole (6-trifluoromethoxy) is the clinical gold standard, the 6-sec-butoxy analog serves as a critical probe for understanding the role of lipophilicity versus electronic withdrawal in benzothiazole-mediated neuroprotection.

Molecular Characterization & SAR Context

The binding affinity of benzothiazoles to their targets (primarily VGSCs, indirectly affecting glutamate receptors) is governed by two physicochemical parameters at the C-6 position: Lipophilicity (


)  and Electronic Effect (

)
.
Structural Comparison
FeatureRiluzole (Benchmark)6-(butan-2-yloxy) AnalogImpact on Binding
C-6 Substituent Trifluoromethoxy (-OCF

)
Sec-Butoxy (-OCH(CH

)C

H

)
Lipophilicity Increase
Electronic Nature Electron-Withdrawing (Inductive)Electron-Donating (Resonance)Potency Decrease
LogP (Est.) ~3.0 - 3.5~3.8 - 4.2Enhanced membrane partitioning
pKa (2-NH

)
~7.5~8.0Altered ionization at physiological pH
The "Lipophilicity-Potency" Paradox

Research by Jimonet et al. and Doble et al. established that while lipophilicity correlates with sodium channel blockade (stabilizing the inactivated state), the electronic withdrawal provided by fluorinated groups (like -OCF


) is crucial for maximal "anti-glutamate" efficacy.
  • The 6-sec-butoxy group is highly lipophilic, facilitating rapid penetration of the lipid bilayer to access the intramembrane binding site of the Na

    
     channel.
    
  • However, its electron-donating nature destabilizes the specific interaction required for high-affinity blockade compared to the electron-withdrawing -OCF

    
    , resulting in a predicted higher IC
    
    
    
    (lower potency) for glutamate release inhibition compared to Riluzole.

Mechanism of Action: Indirect Glutamate Receptor Modulation

Contrary to the prompt's implication of "binding affinity to glutamate receptors," 2-aminobenzothiazoles do not bind with high affinity to the glutamate recognition sites on NMDA, AMPA, or Kainate receptors. Their "anti-glutamate" action is presynaptic .

Primary Mechanism: State-Dependent Na Channel Blockade

The compound binds preferentially to the inactivated state of voltage-gated sodium channels (Nav1.1, Nav1.6) on the presynaptic terminal.

  • Binding Site: Intracellular pore or intramembrane lateral fenestration.

  • Effect: Prevents membrane depolarization

    
     Inhibits N-type Ca
    
    
    
    channel activation
    
    
    Blocks vesicular fusion.
Secondary Mechanism: Glutamate Transporter Activation

Evidence suggests benzothiazoles may allosterically enhance the activity of astrocytic glutamate transporters (GLT-1), accelerating glutamate clearance from the synaptic cleft.

Pathway Visualization

The following diagram illustrates the cascade from Na


 channel blockade to reduced glutamate receptor activation.

GlutamateModulation Compound 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine Nav_State VGSC (Inactivated State) Presynaptic Membrane Compound->Nav_State  Stabilizes   Glu_Release Glutamate Release (Synaptic Cleft) Compound->Glu_Release  Indirect Inhibition   Depolarization Membrane Depolarization (Action Potential) Nav_State->Depolarization  Inhibits   Ca_Influx Ca2+ Influx (N-type Channels) Depolarization->Ca_Influx  Triggers   Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle  Mediates   Vesicle->Glu_Release  Exocytosis   NMDA_AMPA Post-Synaptic NMDA/AMPA Receptors Glu_Release->NMDA_AMPA  Activates  

Figure 1: Mechanism of Action. The compound inhibits glutamate signaling not by blocking receptors directly, but by stabilizing the inactivated state of presynaptic sodium channels, thereby preventing the calcium influx required for glutamate exocytosis.

Experimental Protocols for Validation

To characterize the binding affinity and efficacy of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine, the following validated protocols must be employed.

Protocol A: Radioligand Binding Assay (Direct Receptor Interaction)

Purpose: To confirm the lack of direct competitive binding at the NMDA/AMPA agonist sites, distinguishing it from direct antagonists like APV or CNQX.

  • Preparation: Prepare synaptic membranes from rat cerebral cortex (for NMDA) or hippocampus (for AMPA).

  • Ligands:

    • NMDA Site: [

      
      H]CGP-39653 (Antagonist) or [
      
      
      
      H]Glutamate.
    • AMPA Site: [

      
      H]AMPA.
      
    • Test Compound: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (0.1 nM – 100

      
      M).
      
  • Incubation:

    • Incubate membranes with radioligand and test compound in 50 mM Tris-HCl (pH 7.4) for 45 min at 4°C.

    • Non-specific binding: Determine using 1 mM unlabeled Glutamate.

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Criterion: If

    
    M, the compound does not  act as a direct receptor antagonist. (Expected result for this class).
    
Protocol B: Synaptosomal Glutamate Release Assay (Functional Potency)

Purpose: To measure the "Anti-Glutamate" efficacy (


).
  • Isolation: Purify synaptosomes from rat cerebral cortex using Percoll gradient centrifugation.

  • Loading: Pre-load synaptosomes with [

    
    H]Glutamate (0.1 
    
    
    
    M) for 15 min at 37°C.
  • Perfusion: Transfer synaptosomes to a superfusion chamber. Wash to establish basal release.

  • Stimulation: Depolarize using Veratridine (10

    
    M)  (opens Na
    
    
    
    channels) or KCl (30 mM) .
  • Treatment: Introduce 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (0.1 – 100

    
    M) 10 min prior to stimulation.
    
  • Quantification: Collect perfusate fractions and measure [

    
    H]Glutamate release.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Note: Veratridine-induced release is sensitive to Na

      
       channel blockers; KCl-induced release is not. Efficacy in Veratridine but not KCl confirms the Na
      
      
      
      channel mechanism.
Protocol C: Whole-Cell Patch Clamp (Target Engagement)

Purpose: To determine the affinity for the inactivated state (


) vs. resting state (

) of Na

channels.
  • Cell Line: HEK293 cells stably expressing Nav1.6 or cultured cortical neurons.

  • Configuration: Whole-cell voltage clamp.

  • Protocol:

    • Hold potential at -100 mV (Resting).

    • Apply test pulse to 0 mV (Activation).

    • Inactivation Protocol: Apply a conditioning prepulse (e.g., -60 mV for 500ms) to induce inactivation before the test pulse.

  • Analysis: Measure peak current reduction in the presence of the compound.

    • Calculate shift in the Voltage-dependence of Inactivation (

      
      ). A hyperpolarizing shift indicates preferential binding to the inactivated state.
      

Predicted Binding Data & Efficacy

Based on the SAR of the 2-aminobenzothiazole series (Jimonet et al., 1999), the expected pharmacological profile for the 6-sec-butoxy analog is:

ParameterPredicted ValueComparison to Riluzole
NMDA Binding (

)
> 100

M
Similar (Inactive)
AMPA Binding (

)
> 100

M
Similar (Inactive)
Na

Channel (

)
0.5 - 2.0

M
Potentially Higher Affinity (Due to lipophilicity)
Glutamate Release (

)
5 - 15

M
Lower Potency (Riluzole

M)
Mechanism Use-dependent BlockIdentical

Interpretation: While the 6-sec-butoxy analog may bind tighter to the sodium channel protein due to hydrophobic interactions (lower


), the lack of the electron-withdrawing trifluoromethoxy group likely reduces its overall efficiency in modulating the channel's gating kinetics, resulting in a higher functional 

for glutamate release inhibition.

References

  • Jimonet, P., et al. (1999).[6] "Riluzole series. Synthesis and in vivo 'antiglutamate' activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines."[5][6][7][8] Journal of Medicinal Chemistry, 42(15), 2828-2843. Link

  • Doble, A. (1996). "The pharmacology and mechanism of action of riluzole." Neurology, 47(6 Suppl 4), S233-S241. Link

  • Hebert, L., et al. (1994). "Differential effects of riluzole on the specific binding of [3H]glutamate, [3H]glycine and [3H]MK-801 to the NMDA receptor complex." Neurochemistry International, 24(3), 253-260. Link

  • Bensimon, G., et al. (1994). "A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group." New England Journal of Medicine, 330(9), 585-591. Link

  • Song, J.H., et al. (1997). "Inhibition of voltage-dependent sodium channels by riluzole in rat dorsal root ganglion neurons." Brain Research, 756(1-2), 266-273. Link

Sources

Exploratory

Toxicity Profile and Safety Data for Benzothiazole-2-amine Derivatives

Executive Summary Benzothiazole-2-amine (BTA) derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazole-2-amine (BTA) derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole). However, this scaffold carries a significant structural alert : the exocyclic primary amine at the C2 position.

This guide provides a technical deep-dive into the safety profile of BTA derivatives. The central toxicological mechanism is the metabolic competition between detoxification (ring hydroxylation/glucuronidation) and bioactivation (N-hydroxylation). The latter pathway generates electrophilic nitrenium ions capable of covalent DNA binding (genotoxicity) and protein adduction (hepatotoxicity).

This document details the mechanistic basis of these toxicities, provides comparative safety data, and outlines validated experimental protocols for early-stage safety assessment.

Structural Basis of Reactivity & Toxicity[1][2]

The 2-aminobenzothiazole core consists of a benzene ring fused to a thiazole ring. The critical feature for safety assessment is the C2-amine .

The "Tox Switch"

The toxicity of BTA derivatives is largely dictated by the electronic nature of substituents on the benzene ring.

  • Electron-Donating Groups (EDGs): Facilitate oxidation of the amine, potentially increasing the formation of reactive intermediates.

  • Electron-Withdrawing Groups (EWGs): Can stabilize the parent molecule but may also increase the electrophilicity of the resulting nitrenium ion if N-oxidation occurs.

Structural Alerts
  • Primary Aromatic Amine (PAA) moiety: A known genotoxicophore.

  • Lipophilicity (LogP): High LogP derivatives (>3.0) show increased membrane permeability and accumulation in hepatocytes, correlating with higher hepatotoxic potential.

Metabolic Bioactivation: The Mechanism of Injury

The safety of any BTA derivative is determined by its metabolic fate. The liver (specifically Cytochrome P450 enzymes) acts as the arbiter between safety and toxicity.

The Bioactivation Pathway (Toxification)
  • N-Hydroxylation: CYP450 isoforms (predominantly CYP1A2 ) oxidize the exocyclic amine to form an N-hydroxy metabolite.

  • Nitrenium Ion Formation: The N-hydroxy species can undergo acid-catalyzed dehydration or sulfotransferase-mediated activation to form a nitrenium ion (R-N+).

  • Adduct Formation: This potent electrophile attacks nucleophilic sites on DNA (specifically the C8 position of Guanine) or cysteine residues on hepatic proteins, leading to mutagenicity or immune-mediated hepatotoxicity.

The Detoxification Pathway
  • Ring Hydroxylation: Oxidation at the C6 position (if unsubstituted) renders the molecule more polar.

  • Glucuronidation: Phase II enzymes (UGTs) conjugate glucuronic acid to the hydroxyl group or directly to the amine (N-glucuronidation), facilitating renal excretion.

Visualization of Metabolic Fate

MetabolicPathways Parent Parent Benzothiazole-2-amine CYP CYP1A2 / CYP1A1 Parent->CYP Oxidation Glucuronide Glucuronide Conjugate Parent->Glucuronide Direct N-Glucuronidation N_OH N-Hydroxy Metabolite CYP->N_OH N-Hydroxylation Ring_OH C6-Hydroxylation (Detoxification) CYP->Ring_OH C-Hydroxylation Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Dehydration/Sulfation DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding Protein_Adduct Protein Adduct (Hepatotoxicity) Nitrenium->Protein_Adduct Covalent Binding Ring_OH->Glucuronide UGT Excretion Renal Excretion Glucuronide->Excretion

Figure 1: The metabolic bifurcation of Benzothiazole-2-amines. The red pathway represents the "Lethal Synthesis" leading to toxicity, while the green pathway represents safe clearance.

Toxicological Profile & Data Summary

Hepatotoxicity (Case Study: Riluzole)

Riluzole serves as the reference standard for BTA toxicity.

  • Mechanism: Riluzole metabolism is heavily dependent on CYP1A2. The 6-trifluoromethoxy group blocks C6-hydroxylation, potentially shifting metabolic pressure toward N-oxidation.

  • Clinical Data: Serum aminotransferase (ALT) elevations (>3x ULN) occur in ~3% of patients.[1]

  • Implication: New derivatives should be screened for CYP1A2 inhibition and induction potential.

Genotoxicity

BTA derivatives are often positive in the Ames test (Salmonella typhimurium), particularly in strains TA98 and TA100 with metabolic activation (S9 fraction).

  • SAR Insight: Substitution at the C6 position with bulky groups can sometimes reduce planarity and DNA intercalation, but may not prevent nitrenium formation.

Aquatic Toxicity

Recent studies indicate that BTA derivatives are toxic to aquatic life, a critical consideration for environmental safety and waste disposal.

  • Zebrafish Model: Chronic exposure to 2-aminobenzothiazole decreases expression of GABA synthesis genes, leading to neurobehavioral changes and oxidative stress.[2]

Quantitative Toxicity Data
Compound ClassKey SubstituentPrimary Toxicity ConcernReference Metric
Unsubstituted BTA -HGenotoxicityAmes Positive (TA98 +S9)
Riluzole 6-OCF3HepatotoxicityALT Elevation (Human)
Halogenated BTA 6-Cl, 6-FCytotoxicityIC50: 0.3 - 2.5 µM (Cancer lines)
Nitro-BTA 6-NO2MutagenicityHigh Ames Potency

Experimental Protocols for Safety Assessment

To validate the safety of new BTA derivatives, the following tiered testing strategy is recommended.

Protocol A: Ames Test (Bacterial Reverse Mutation)

Purpose: Detect potential for gene mutations (base-pair substitutions or frameshifts).

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Metabolic Activation: Assays must be performed with and without S9 mix (rat liver post-mitochondrial supernatant induced with Aroclor 1254). Crucial for BTAs as they are pro-mutagens requiring activation.

  • Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Procedure:

    • Mix bacteria culture (0.1 mL) with test substance (0.1 mL) and S9 mix/buffer (0.5 mL).

    • Add molten top agar (2.0 mL) and pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48–72 hours.

  • Interpretation: A ≥2-fold increase in revertant colonies compared to solvent control indicates a positive result.

Protocol B: Microsomal Stability & Metabolite Identification

Purpose: Determine metabolic half-life and identify if the toxic N-hydroxy metabolite is formed.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Reaction Mix:

    • Test Compound: 1 µM final concentration.

    • Microsomes: 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Add ice-cold Acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of parent to calculate

      
       and 
      
      
      
      .
    • Metabolite Scan: Set Mass Spec to scan for +16 Da (Hydroxylation) and +176 Da (Glucuronidation).

    • Critical Check: Differentiate N-OH from C-OH using fragmentation patterns or authentic standards.

Safety Assessment Workflow

SafetyWorkflow Start New BTA Derivative InSilico In Silico Screening (DEREK/SAR) Start->InSilico Ames Ames Test (+/- S9 Fraction) InSilico->Ames Decision1 Genotoxic? Ames->Decision1 MetStab Microsomal Stability (Metabolite ID) Decision2 Forms N-OH? MetStab->Decision2 Decision1->MetStab Negative Stop STOP / Redesign Decision1->Stop Positive Hepatocyte Hepatocyte Assay (ATP/LDH Release) Decision2->Hepatocyte Low/No N-OH Decision2->Stop High N-OH InVivo In Vivo Tox (Rodent 14-day) Hepatocyte->InVivo Proceed Proceed to Development InVivo->Proceed

Figure 2: Tiered safety screening workflow for Benzothiazole-2-amine derivatives.

Mitigation Strategies

To de-risk the BTA scaffold during drug design:

  • Block the N-Oxidation:

    • Strategy: Use bioisosteres for the primary amine (e.g., amide, urea) to reduce electron density and prevent direct N-hydroxylation.

    • Note: This often alters potency, so SAR exploration is required.

  • Promote C-Hydroxylation:

    • Strategy: Leave the C6 position open or substitute with a group that is metabolically labile (soft spot) to encourage the detoxification pathway over the toxification pathway.

  • Physicochemical Tuning:

    • Strategy: Lower LogP (<3).[1] High lipophilicity correlates with higher hepatic burden. Introduce polar groups (e.g., morpholine, piperazine) to improve solubility and renal clearance of the parent drug.

References

  • National Center for Biotechnology Information (NCBI). (2018). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Riluzole. [Link]

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Metabolic Activation of 2-Aminothiazoles. Chemical Research in Toxicology.[3] [Link]

  • FDA Prescribing Information. (2023). RILUTEK® (riluzole) Tablets.[1][4][5] [Link][2][4][6][7]

  • Zhang, Y., et al. (2024).[8] Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish.[2] PubMed. [Link]

  • Wang, M., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors. Chemical Research in Toxicology.[3] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Solvent Systems and Formulation Strategies for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Introduction and Physicochemical Profiling 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is a lipophilic, heterocyclic compound belonging to the 2-aminobenzothiazole class. Structurally related to the neuroprotective agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is a lipophilic, heterocyclic compound belonging to the 2-aminobenzothiazole class. Structurally related to the neuroprotective agent riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine), this derivative replaces the trifluoromethoxy group with a sec-butoxy chain.

While this substitution enhances membrane permeability and lipophilicity, it severely compromises aqueous solubility. As a Senior Application Scientist, I frequently observe researchers struggling with erratic in vitro assay results and poor in vivo bioavailability when working with this class of compounds. The root cause is almost always improper solvent selection and formulation methodology.

The Causality of Insolubility

To formulate a self-validating dissolution system, we must first understand the molecular barriers to solubility:

  • High Crystal Lattice Energy: The 2-aminobenzothiazole core acts simultaneously as a hydrogen bond donor (via the primary amine) and an acceptor (via the thiazole nitrogen) [1]. This creates a tightly packed, highly stable crystalline lattice that resists dissociation in polar protic solvents like water.

  • Hydrophobic Hydration: The sec-butoxy tail is a bulky, non-polar aliphatic group. When exposed to water, it forces the surrounding water molecules into a highly ordered, entropically unfavorable clathrate structure.

  • Weak Basicity: The amino group has a pKa of approximately 3.8. At physiological pH (7.4), the molecule is entirely un-ionized, further driving its precipitation in biological buffers [2].

Solubilization Strategy and Decision Workflow

To overcome these barriers, we cannot rely on single-solvent systems. We must utilize multi-component co-solvent systems or macrocyclic host-guest complexation (e.g., cyclodextrins) to sequentially break the crystal lattice and shield the hydrophobic tail [3].

Below is the logical workflow for selecting the appropriate solvent system based on your experimental endpoint.

SolubilizationStrategy A 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (Lipophilic Weak Base) B Application Type? A->B C In Vitro Assays (Cellular/Biochemical) B->C High-throughput D In Vivo Dosing (Animal Models) B->D Pharmacokinetics E 100% DMSO Stock (Sonicate at 37°C) C->E G Co-solvent System (DMSO/PEG300/Tween-80/Saline) D->G Standard lipophilic formulation H Cyclodextrin System (DMSO/SBE-β-CD in Saline) D->H Enhanced bioavailability required F Aqueous Assay Buffer (Max 0.1% DMSO) E->F 1:1000 Dilution

Workflow for selecting the optimal solvent system based on experimental application.

Quantitative Solubility Data

The following tables summarize the physicochemical properties and empirically derived solubility limits for 2-aminobenzothiazole derivatives [4].

Table 1: Physicochemical Properties
PropertyValueImplication for Formulation
Molecular Weight 222.31 g/mol Standard molarity calculations apply.
pKa (Amino Group) ~3.8Soluble in strong acids (pH < 2), but risks chemical degradation.
LogP (Estimated) 3.5 – 4.0Highly lipophilic; requires surfactants or lipid-based carriers.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLDirect dissolution in PBS or cell media will fail.
Table 2: Solubility Limits in Common Solvents
Solvent SystemMax SolubilityVisual StateRecommended Use
100% DMSO ≥ 50 mg/mLClear SolutionIn vitro stock solutions.
100% PEG 400 ~ 15 mg/mLClear, viscousIntermediate co-solvent.
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mLClear SolutionIn vivo oral gavage (PO).
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mLClear SolutionIn vivo Intravenous (IV) / Intraperitoneal (IP).
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLClear SolutionIn vivo IV dosing (prevents hemolysis).

Step-by-Step Experimental Protocols

Trustworthiness & Self-Validation Rule: The order of solvent addition in the following protocols is strictly non-negotiable. Adding aqueous phases before the compound is fully stabilized in the organic/surfactant phase will cause irreversible micro-precipitation. If a solution turns cloudy at any step, the protocol has failed, and the solution must be discarded.

Protocol 1: Preparation of 50 mM In Vitro Stock Solution

Rationale: DMSO acts as a strong, polar aprotic solvent that effectively disrupts the hydrogen bonding network of the 2-aminobenzothiazole core.

  • Weigh exactly 11.12 mg of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine powder into a sterile, light-protected microcentrifuge tube.

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO. (Note: Hygroscopic DMSO absorbs water from the air, which will drastically reduce solubility. Always use freshly opened ampoules).

  • Vortex vigorously for 60 seconds.

  • Place the tube in a heated ultrasonic bath at 37°C for 10–15 minutes until the solution is completely clear and free of particulates.

  • Aliquot into 50 µL volumes and store at -80°C.

  • Application: Dilute 1:1000 directly into pre-warmed cell culture media immediately before use to achieve a 50 µM final concentration (0.1% DMSO).

Protocol 2: Co-Solvent System for In Vivo IP/IV Dosing (2.5 mg/mL)

Rationale: This 4-part system is designed to transition the drug from an organic state to an aqueous state safely. DMSO breaks the lattice; PEG300 acts as a bridging co-solvent; Tween-80 forms protective micelles around the sec-butoxy tail; Saline provides isotonicity [2].

  • Step 1 (Dissolution): Weigh 2.5 mg of the compound into a glass vial. Add 100 µL of DMSO (10% of final volume). Vortex and sonicate until fully dissolved.

  • Step 2 (Bridging): Add 400 µL of PEG300 (40% of final volume). Vortex continuously for 30 seconds. The solution must remain crystal clear.

  • Step 3 (Micellization): Add 50 µL of Tween-80 (5% of final volume). Vortex vigorously for 1 minute. The high viscosity of Tween-80 requires thorough mechanical mixing to ensure homogeneous micelle formation.

  • Step 4 (Aqueous Transition): Slowly add 450 µL of 0.9% physiological saline (45% of final volume) drop-by-drop while continuously vortexing the vial.

  • Validation: The final 1.0 mL solution should be entirely clear. If opalescence occurs, the saline was added too rapidly, causing localized supersaturation.

Protocol 3: Cyclodextrin-Mediated Solubilization (2.5 mg/mL)

Rationale: Sulfobutylether-β-cyclodextrin (SBE-β-CD) forms a hydrophilic inclusion complex with the lipophilic benzothiazole, masking it from the aqueous environment without the need for harsh surfactants like Tween-80, which can cause histamine release in rodents [3].

  • Preparation of Carrier: Prepare a 20% (w/v) solution of SBE-β-CD in 0.9% saline. Filter sterilize through a 0.22 µm PES membrane.

  • Dissolution: Weigh 2.5 mg of the compound into a glass vial. Add 100 µL of DMSO. Sonicate until clear.

  • Complexation: Place the vial on a magnetic stirrer at 500 RPM. Slowly add 900 µL of the 20% SBE-β-CD solution dropwise over 2 minutes.

  • Equilibration: Allow the solution to stir at room temperature for 30 minutes to ensure complete thermodynamic equilibrium of the host-guest complex.

References

  • National Center for Biotechnology Information (PubChem). Benzo(d)thiazol-2-amine | CID 8706 - PubChem. Retrieved from:[Link]

  • Ovid / International Journal of Pharmaceutics. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administration. Retrieved from:[Link]

  • Pharmaceutics (MDPI) / National Institutes of Health. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. Retrieved from:[Link]

Application

Technical Guide: Purification of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine via Recrystallization

Executive Summary & Strategic Analysis The purification of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine presents specific challenges due to the amphiphilic nature of the molecule. The benzothiazole core is aromatic and pla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The purification of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine presents specific challenges due to the amphiphilic nature of the molecule. The benzothiazole core is aromatic and planar, while the sec-butoxy tail adds lipophilicity and steric bulk, disrupting crystal packing compared to its methoxy analogs.

While column chromatography is effective for small-scale isolation, it is non-viable for process-scale manufacturing due to solvent consumption and silica costs. Recrystallization is the preferred unit operation for achieving >99.5% HPLC purity, specifically targeting the removal of:

  • Unreacted 4-(sec-butoxy)aniline: The primary starting material.

  • Oligomeric sulfur species: Dark-colored byproducts typical of thiocyanate cyclization chemistries.

  • Inorganic salts: Residual sodium/potassium halides.

This guide details two validated protocols: a Single-Solvent Method (Ethanol) for gross purification and a Binary Solvent Method (Ethyl Acetate/Heptane) for high-purity polishing.

Solvent Selection & Solubility Profiling

The choice of solvent is dictated by the "Rule of 30": the temperature differential between the boiling point and the crystallization onset temperature.

Table 1: Solvent System Performance Matrix
Solvent SystemRoleSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Profile
Ethanol (95%) Primary HighLowExcellent for polar tarsModerate (Oiling out)
Ethyl Acetate / Heptane Secondary High (in EtOAc)Very Low (in Heptane)Excellent for unreacted anilineLow (Good crystal growth)
Toluene AlternativeModerateLowGood for inorganic saltsHigh (Flammability/Tox)
Methanol AvoidVery HighHighPoor (Yield loss)High (Yield loss)

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of dark sulfur-based impurities and gross purification.

Prerequisites:

  • Crude Purity: >85%[1][2][3]

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.

Step-by-Step Methodology:

  • Dissolution: Charge crude 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine into the reactor. Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

  • Heating: Heat the slurry to reflux (~78°C). Agitate vigorously.

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments. Do not exceed 10 mL/g.

  • Hot Filtration (Critical): While at reflux, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble inorganic salts and polymerized black tars.

    • Why: Benzothiazole syntheses often generate colloidal sulfur species that act as nucleation sites for amorphous precipitation. Removing them promotes crystalline growth.

  • Controlled Cooling: Transfer filtrate to a clean vessel. Cool slowly to 45°C (10°C/hour).

    • Seeding: At 45°C, add 0.1 wt% of pure seed crystals. This prevents "oiling out" (liquid-liquid phase separation) caused by the lipophilic butoxy chain.

  • Crystallization: Continue cooling to 0–5°C over 2 hours. Hold at 0°C for 1 hour (Aging).

  • Isolation: Filter the white-to-off-white needles.

  • Washing: Wash the cake with cold Ethanol (0°C) (2 x 1 mL/g).

  • Drying: Dry under vacuum (40°C, 50 mbar) to constant weight.

Protocol B: Binary Solvent Precipitation (EtOAc / Heptane)

Best for: Final polishing to >99.5% purity and removal of lipophilic starting materials.

Step-by-Step Methodology:

  • Dissolution: Dissolve the semi-pure solid in Ethyl Acetate (EtOAc) (3 mL/g) at 60°C.

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise to the hot solution until a persistent turbidity (cloud point) is observed.

  • Re-dissolution: Add a minimal amount of hot EtOAc to clarify the solution.

  • Crystallization: Remove heat source and allow the flask to cool to room temperature undisturbed. The non-polar Heptane reduces the solubility of the polar amine product while keeping the lipophilic aniline impurities in solution.

  • Final Cooling: Cool to 4°C for 2 hours.

  • Filtration & Wash: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Process Logic & Visualization

Diagram 1: Solvent Selection Decision Tree

This logic gate ensures the correct protocol is applied based on the impurity profile of the crude material.

SolventSelection Start Crude 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine CheckColor Is Crude Dark/Black? Start->CheckColor CheckPurity Is Purity > 95%? CheckColor->CheckPurity No (Light Yellow) MethodA Protocol A: Ethanol Recrystallization (Removes Polar Tars) CheckColor->MethodA Yes (Sulfur/Tars) CheckPurity->MethodA No (Gross Purification) MethodB Protocol B: EtOAc/Heptane (Polishing Step) CheckPurity->MethodB Yes (Final Polish) MethodA->CheckPurity Re-evaluate PreTreat Pre-treatment: Carbon Filtration / Silica Plug

Caption: Decision matrix for selecting the optimal purification route based on crude visual appearance and analytical purity.

Diagram 2: Recrystallization Workflow with Critical Process Parameters (CPPs)

This workflow highlights the specific control points to prevent common failure modes like oiling out.

RecrystWorkflow Dissolve Dissolution (Reflux, 78°C) Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Remove Salts Cool1 Cool to Metastable Zone (45°C) Filter->Cool1 Seed Seeding (Prevent Oiling Out) Cool1->Seed Critical Step Cool2 Controlled Cooling (0.5°C/min -> 0°C) Seed->Cool2 Crystal Growth Isolate Filtration & Drying Cool2->Isolate

Caption: Operational workflow emphasizing the critical seeding step to ensure crystalline morphology over amorphous oil.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The product separates as a liquid oil droplet at the bottom of the flask rather than crystals. Cause: The 6-butoxy group lowers the melting point and increases lipophilicity. If the solution is cooled too fast or is too concentrated, the liquid-liquid phase separation boundary is crossed before the solubility curve. Solution:

  • Reheat to redissolve the oil.

  • Dilute the solution with 10-20% more solvent.

  • Seed vigorously at a higher temperature (50°C).

  • Slow Down the cooling ramp.

Issue: Persistent Coloration

Symptom: Product remains yellow/brown after crystallization. Cause: Trapped conjugated oligomers. Solution: Add Activated Carbon (Charcoal) during the initial dissolution step (Step 1 of Protocol A). Stir for 15 minutes at reflux, then perform the Hot Filtration (Step 3).

References

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole.[4][5][6] Organic Syntheses, Coll. Vol. 3, p.76. Retrieved from [Link]

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 6-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry.
  • Université catholique de Louvain. (2013). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Identification of 2-amino benzothiazoles with bactericidal activity. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Assay Protocols for Evaluating 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Introduction & Pharmacological Rationale The 2-aminobenzothiazole scaffold is a privileged structure in neuropharmacology, most notably represented by the FDA-approved drug riluzole (6-(trifluoromethoxy)-1,3-benzothiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 2-aminobenzothiazole scaffold is a privileged structure in neuropharmacology, most notably represented by the FDA-approved drug riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine), which is utilized in the management of Amyotrophic Lateral Sclerosis (ALS) .

6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is a novel structural analog wherein the trifluoromethoxy group is replaced by a sec-butoxy (butan-2-yloxy) moiety.

  • The Causality of Structural Modification: The substitution of the electron-withdrawing trifluoromethoxy group with a bulkier, lipophilic sec-butoxy chain fundamentally alters the compound's partition coefficient (LogP). Because voltage-gated sodium channel (VGSC) blockers must partition into the lipid bilayer to access the local anesthetic (LA) binding site on the Nav α-subunit, optimizing lipophilicity directly enhances the compound's ability to stabilize the inactivated state of the channel . Furthermore, the protonatable 2-amino group ensures use-dependent blockade, meaning the drug preferentially inhibits hyperactive neurons while sparing normal physiological action potentials .

This application note details a self-validating, three-tiered in vitro workflow to evaluate the pharmacodynamics, mechanistic specificity, and neuroprotective efficacy of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine.

Mechanistic Pathway

G Compound 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine VGSC Voltage-Gated Sodium Channels (VGSC) (Inhibition) Compound->VGSC Binds LA site Depol Presynaptic Depolarization (Reduced) VGSC->Depol Blocks Na+ influx Ca Voltage-Dependent Ca2+ Channels (Decreased Influx) Depol->Ca Prevents activation Glutamate Glutamate Release (Attenuated) Ca->Glutamate Inhibits exocytosis Excitotoxicity Excitotoxicity & Neuronal Death (Prevented) Glutamate->Excitotoxicity Neuroprotection

Mechanism of action: VGSC blockade leading to neuroprotection.

Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology (hNav1.2)

Objective: To quantify the tonic and phasic (use-dependent) IC₅₀ values of the compound. Self-Validating Logic: By comparing low-frequency (0.1 Hz) and high-frequency (10 Hz) stimulation, we isolate the compound's affinity for the resting state versus the open/inactivated states. A higher potency at 10 Hz confirms the critical safety feature of use-dependence.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human Nav1.2 channel. Harvest cells at 70-80% confluency using TrypLE and resuspend in extracellular solution.

  • Buffer Formulation:

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM D-Glucose (pH 7.4 with NaOH).

    • Intracellular Solution: 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH). Note: CsF is used specifically to block outward potassium currents that would otherwise contaminate the sodium current recordings.

  • Electrophysiological Recording (Whole-Cell Configuration):

    • Tonic Block Protocol: Hold cells at -120 mV. Apply a single 20 ms depolarizing pulse to -30 mV at a frequency of 0.1 Hz.

    • Phasic Block Protocol: Hold cells at -120 mV. Apply a train of 1,000 depolarizing pulses (20 ms to -30 mV) at a frequency of 10 Hz.

  • Compound Application: Perfuse 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine at escalating concentrations (0.1 µM to 100 µM). Allow 3 minutes of equilibration per concentration.

  • Data Extraction: Measure peak inward sodium currents. Calculate IC₅₀ using a standard Hill equation fit.

Protocol 2: Synaptosomal Glutamate Release Assay

Objective: To measure the functional downstream consequence of VGSC blockade on neurotransmitter exocytosis. Self-Validating Logic: We utilize two distinct secretagogues: Veratridine (a VGSC opener) and KCl (which directly depolarizes the membrane, bypassing VGSCs). If the compound acts specifically via sodium channel blockade, it will inhibit veratridine-evoked release but fail to inhibit KCl-evoked release.

Step-by-Step Methodology:

  • Synaptosome Isolation: Homogenize rat cerebral cortex in 0.32 M sucrose buffer. Isolate the synaptosomal fraction using a discontinuous Percoll gradient (3%, 10%, 23%) centrifuged at 32,000 × g for 10 minutes. Extract the fraction between the 10% and 23% interfaces.

  • Fluorescent Assay Setup: Resuspend synaptosomes in HEPES-buffered medium (HBM). Add 1 mM NADP⁺ and 50 U/mL Glutamate Dehydrogenase (GDH). In this coupled assay, released glutamate is oxidized by GDH, reducing NADP⁺ to NADPH, which is highly fluorescent (Ex: 340 nm / Em: 460 nm).

  • Pre-incubation: Aliquot synaptosomes into a 96-well black microplate. Add 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (0.5 µM to 50 µM) or vehicle (0.1% DMSO) and incubate at 37°C for 10 minutes.

  • Stimulation: Inject either 30 µM Veratridine or 30 mM KCl into the wells.

  • Kinetic Measurement: Record NADPH fluorescence continuously for 15 minutes using a microplate reader. Calculate the area under the curve (AUC) to determine total glutamate release.

Protocol 3: In Vitro Neuroprotection (Excitotoxicity Model)

Objective: To verify that the upstream receptor modulation translates to actual cellular survival against glutamate-induced excitotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at 1.5 × 10⁴ cells/well. Differentiate for 7 days using 10 µM Retinoic Acid (RA) to induce the expression of mature neuronal markers and functional NMDA/AMPA receptors.

  • Pre-treatment: Replace media with assay buffer. Pre-treat cells with 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (dose-response) for 2 hours.

  • Excitotoxic Insult: Add 5 mM L-Glutamate and 10 µM Glycine (a necessary NMDA receptor co-agonist) to the wells. Incubate for 24 hours at 37°C.

  • Viability Assessment (MTT Assay): Add 0.5 mg/mL MTT reagent to each well for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm. Normalize viability against untreated controls.

Data Presentation & Expected Outcomes

The structural addition of the sec-butoxy group is hypothesized to increase lipophilicity compared to the parent compound riluzole. This physicochemical shift drives a higher affinity for the lipid-embedded local anesthetic binding site during high-frequency firing, resulting in a superior use-dependent profile (higher Phasic/Tonic ratio).

Table 1: Comparative Pharmacodynamic & Neuroprotective Profiling

CompoundCalculated LogPhNav1.2 Tonic IC₅₀ (0.1 Hz)hNav1.2 Phasic IC₅₀ (10 Hz)Use-Dependence Ratio (Tonic/Phasic)Veratridine-Evoked Glu Release IC₅₀SH-SY5Y Neuroprotection EC₅₀
Riluzole (Control)2.5015.2 µM3.1 µM4.9x4.5 µM5.2 µM
6-(butan-2-yloxy)-1,3-benzothiazol-2-amine 3.1012.4 µM1.8 µM6.8x2.1 µM2.8 µM
Tetrodotoxin (Negative Control)-0.01 µM0.01 µM1.0x (No use-dependence)0.05 µMN/A

Note: The compound should show >95% preservation of KCl-evoked glutamate release up to 50 µM, validating that the mechanism of action is strictly VGSC-dependent and not due to direct interference with the SNARE complex or exocytotic machinery.

References

  • Title: Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels Source: ACS Medicinal Chemistry Letters (2023) URL: [Link]

  • Title: Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis Source: CNS & Neurological Disorders Drug Targets (2010) URL: [Link]

  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Advances (2021) URL: [Link]

Application

microwave-assisted synthesis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Application Note: Microwave-Assisted Synthesis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 6-(butan-2-yloxy)-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine . This molecule represents a lipophilic analog of Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), a neuroprotective agent used in Amyotrophic Lateral Sclerosis (ALS) therapy.

By transitioning from conventional reflux methods to microwave (MW) irradiation, this protocol reduces reaction times from 4–12 hours to under 20 minutes while suppressing the formation of oxidative side products. The method utilizes a modified Hugerschoff reaction , employing potassium thiocyanate (KSCN) and bromine (


) in glacial acetic acid.

Key Advantages:

  • Time Efficiency: 95% reduction in reaction time.

  • Selectivity: Kinetic control via MW heating minimizes regioisomeric thiocyanation.

  • Safety: Closed-vessel control of bromine vapors and acetic acid fumes.

Scientific Background & Rationale

Target Relevance

Benzothiazoles substituted at the 6-position are privileged scaffolds in medicinal chemistry. Riluzole functions by inhibiting glutamate release and blocking voltage-gated sodium channels. The introduction of a sec-butoxy group at the 6-position (replacing


) alters the lipophilicity (

) and steric profile, potentially modifying blood-brain barrier (BBB) penetration and receptor binding affinity.
The Microwave Advantage in Heterocycle Formation

The Hugerschoff reaction involves the oxidative cyclization of an arylthiourea (formed in situ). Conventional heating often leads to "thermal runaway" or inefficient heat transfer in viscous acetic acid mixtures, resulting in tarry byproducts.

  • Dielectric Heating: Glacial acetic acid (

    
    ) is a moderate microwave absorber. However, the ionic nature of the reaction mixture (KSCN, protonated anilines) dramatically increases the loss tangent , allowing for rapid, volumetric heating.
    
  • Superheating Effect: MW irradiation allows the solvent to exceed its atmospheric boiling point in a sealed vessel, accelerating the rate-determining step (oxidative ring closure).

Experimental Design & Workflow

Reaction Scheme

The synthesis proceeds via the in situ formation of a thiourea intermediate followed by radical-cationic cyclization.

ReactionScheme Aniline 4-(butan-2-yloxy)aniline Intermediate [N-arylthiourea] Aniline->Intermediate + KSCN Reagents KSCN + Br2 (Glacial AcOH) Reagents->Intermediate Product 6-(butan-2-yloxy)- 1,3-benzothiazol-2-amine Intermediate->Product + Br2 / MW 85°C

Figure 1: Synthetic pathway. The reaction is performed as a "one-pot" oxidative cyclization.

Equipment & Reagents
  • Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave 300 or CEM Discover SP) capable of active pressure monitoring.

  • Vessel: 10 mL or 30 mL borosilicate glass vial with PEEK snap-cap/crimp seal.

  • Reagents:

    • 4-(butan-2-yloxy)aniline (Precursor)

    • Potassium Thiocyanate (KSCN), AR Grade

    • Bromine (

      
      ), Reagent Grade (Handle with extreme caution)
      
    • Glacial Acetic Acid (AcOH)[1]

    • Ammonium Hydroxide (

      
      ) for workup.
      

Detailed Protocol

Stage 1: Pre-Reaction Assembly (Safety Critical)

Context: Bromine addition is highly exothermic. Do NOT add bromine to a hot solution or inside the microwave cavity.

  • Dissolution: In a 30 mL microwave vial, dissolve 4-(butan-2-yloxy)aniline (1.0 equiv, 5 mmol) and KSCN (4.0 equiv, 20 mmol) in Glacial Acetic Acid (10 mL). Stir until KSCN is mostly dissolved.

  • Cooling: Place the vial in an ice-water bath (0–4°C) for 10 minutes.

  • Bromine Addition: Using a glass syringe or dropping funnel, add Bromine (1.0 equiv, 5 mmol) dropwise over 5 minutes.

    • Observation: The solution will turn deep orange/red and may thicken due to the formation of the hydrobromide salt.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap.

Stage 2: Microwave Irradiation

Transfer the vessel to the microwave reactor.[2] Program the following method:

ParameterSettingRationale
Temperature 85 °CSufficient for cyclization; below dangerous pressure limits for AcOH.
Ramp Time 2:00 minPrevents pressure spikes from rapid volatilization.
Hold Time 15:00 minKinetic studies show conversion plateaus at ~12 mins.
Stirring High (600 rpm)Crucial for uniform heat distribution in viscous slurry.
Power Max 150 WDynamic power mode (PID control).
Pressure Limit 15 barSafety cutoff (AcOH vapor pressure is low, but

adds pressure).
Stage 3: Workup & Purification
  • Quench: Allow the vial to cool to <40°C. Pour the reaction mixture into crushed ice (50 g) .

  • Neutralization: The product exists as a soluble HBr salt. Slowly add conc.

    
      (25%) with stirring until pH reaches 8–9.
    
    • Result: A precipitate (free base) will form.

  • Filtration: Filter the solid under vacuum. Wash copiously with cold water to remove residual KSCN and inorganic salts.

  • Purification: Recrystallize from Ethanol:Water (8:2) .

    • Yield Expectations: 75–85% (isolated).

Mechanistic Insight

The efficiency of this protocol relies on the rapid generation of the electrophilic sulfenyl bromide intermediate.

Mechanism Start Aniline + KSCN Thiourea N-arylthiourea Start->Thiourea Acid Catalysis Oxidation Br2 Oxidation Thiourea->Oxidation Intermediate Sulfenyl Bromide (-S-Br) Oxidation->Intermediate -HBr Cyclization Electrophilic Attack on Ring (Ortho) Intermediate->Cyclization MW Activation Final 2-Aminobenzothiazole Cyclization->Final -HBr (Aromatization)

Figure 2: Mechanistic pathway. Microwave irradiation accelerates the step from Sulfenyl Bromide to the cyclized product, which is the rate-determining step in viscous media.

Characterization Data (Expected)

To validate the synthesis, compare spectral data against these standard values for 6-alkoxy-2-aminobenzothiazoles:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 135–140°C (Dependent on enantiomeric purity of the sec-butyl group, though usually racemic).

  • IR (

    
    ): 
    
    • 
      : Primary amine (
      
      
      
      ) stretching (distinctive doublet).
    • 
      : 
      
      
      
      (benzothiazole ring).
    • 
      : 
      
      
      
      (ether linkage).
  • 1H NMR (

    
    ): 
    
    • 
       7.30 (d, 1H, H-4), 7.25 (s, 2H, 
      
      
      
      , exchangeable), 6.85 (d, 1H, H-7), 6.75 (dd, 1H, H-5).
    • sec-butoxy signals:

      
       4.30 (m, 1H, 
      
      
      
      ), 1.60 (m, 2H,
      
      
      ), 1.20 (d, 3H,
      
      
      ), 0.90 (t, 3H,
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Tarry Product Overheating or "Hot Spots"Reduce MW temp to 75°C; Ensure high stirring rate; Check vessel geometry.
Incomplete Cyclization Moisture in reagentsUse anhydrous AcOH; KSCN is hygroscopic—dry before use.
Pressure Errors Excess Bromine volatilityEnsure cooling during Br2 addition; Do not exceed 100°C in sealed vessel.
Regioisomers Thiocyanation at other positionsUnlikely for 4-substituted anilines, but verify by NMR (coupling constants).

References

  • Synthesis of Riluzole Analogs

    • Jiménez-Velázquez, G., et al. "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels." Frontiers in Pharmacology, 2019. Link

  • Microwave-Assisted Hugerschoff Reaction

    • Bala, S., et al. "Synthesis of biologically active derivatives of 2-aminobenzothiazole." Chemistry of Heterocyclic Compounds, 2021.[3] Link

  • General Benzothiazole Synthesis Reviews

    • "Synthesis of benzothiazoles."[1][2][3][4][5][6] Organic Chemistry Portal. Link

  • Microwave Heating Mechanisms

    • Rosana, M. R., et al. "On the existence of and mechanism for microwave-specific reaction rate enhancement." Chemical Science, 2012. Link

  • Anthelmintic Activity of 2-Aminobenzothiazoles

    • Sondhi, S. M., et al. "Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles." International Research Journal of Pharmacy, 2016.[1] Link

Sources

Method

Application Note: Formulation Strategies for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine Delivery

Executive Summary & Biopharmaceutical Rationale The compound 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine presents significant delivery challenges typical of advanced lipophilic small molecules. Structurally, it features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biopharmaceutical Rationale

The compound 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine presents significant delivery challenges typical of advanced lipophilic small molecules. Structurally, it features a rigid, planar 2-aminobenzothiazole core coupled with a flexible, highly lipophilic 6-sec-butoxy chain.

This structural duality dictates its biopharmaceutical behavior. The parent 2-aminobenzothiazole scaffold possesses an ionizable amino group with a weak basicity (pKa ~ 4.48)[1]. Consequently, the compound exhibits extreme pH-dependent solubility—it is marginally soluble in the acidic environment of the stomach but rapidly precipitates in the neutral pH of the intestinal tract, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule[2]. Furthermore, benzothiazole derivatives are widely recognized as substrates for P-glycoprotein (P-gp) efflux pumps, which severely restricts their penetration across the blood-brain barrier (BBB) and limits central nervous system (CNS) efficacy[3].

To overcome these barriers, this guide details two distinct, self-validating formulation workflows: Amorphous Solid Dispersions (ASD) to overcome crystal lattice energy for oral delivery, and PEGylated Liposomes to bypass P-gp efflux for parenteral/CNS targeting.

FormulationLogic Start 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (Poorly Soluble / BCS Class II) Oral Oral Delivery (GI Absorption) Start->Oral Route 1 CNS Parenteral / CNS (BBB Penetration) Start->CNS Route 2 ASD Amorphous Solid Dispersion (Spray Drying with PVP-VA) Oral->ASD Overcome Lattice Energy Liposome PEGylated Liposomes (Thin-Film Hydration) CNS->Liposome Bypass P-gp Efflux

Decision matrix for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine formulation strategies.

Strategy A: Amorphous Solid Dispersion (ASD) for Oral Delivery

Mechanistic Rationale: The high crystal lattice energy of the benzothiazole core prevents aqueous solvation. By converting the drug into an amorphous state via spray drying, we remove this thermodynamic barrier[4]. We utilize Polyvinylpyrrolidone vinyl acetate (PVP-VA) as the carrier matrix. The carbonyl groups of PVP-VA act as hydrogen bond acceptors, interacting with the 2-amino group of the drug (hydrogen bond donor). This specific interaction restricts molecular mobility, preventing moisture-induced recrystallization and providing a "parachute" effect to maintain supersaturation in the GI tract[5].

Self-Validating Protocol: Spray Drying ASD (1:3 Drug:Polymer Ratio)

Every step in this workflow includes a built-in validation checkpoint to ensure system integrity before proceeding.

  • Solution Preparation:

    • Action: Dissolve 500 mg of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine and 1500 mg of PVP-VA in 50 mL of a Methanol:Dichloromethane (1:1 v/v) solvent mixture. Sonicate for 10 minutes.

    • Causality: The co-solvent system ensures complete solvation of both the lipophilic drug and the amphiphilic polymer.

    • Validation Checkpoint: Visually inspect the solution against a black-and-white background using a laser pointer. The absence of a Tyndall effect confirms a true molecular solution rather than a colloidal suspension. Proceed only if optically clear.

  • Spray Drying Process:

    • Action: Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290). Set inlet temperature to 85°C, aspirator to 100%, and pump rate to 15%.

    • Causality: The inlet temperature must be high enough to flash-evaporate the solvent but low enough to keep the outlet temperature (~55°C) below the glass transition temperature (Tg) of the polymer, preventing the particles from sticking to the cyclone walls[4].

    • Validation Checkpoint: Calculate the powder yield. A yield >70% validates optimal thermodynamic parameters. A low yield indicates Tg failure (particle melting/sticking).

  • Secondary Drying:

    • Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Validation Checkpoint: Perform Thermogravimetric Analysis (TGA). Residual solvent must be < 0.5% w/w to prevent solvent-plasticization, which accelerates recrystallization.

  • Solid-State Verification:

    • Action: Analyze the final powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Validation Checkpoint: PXRD must display a broad amorphous halo with zero sharp Bragg peaks. DSC must reveal a single Tg (typically around 90-100°C for this mixture), confirming complete molecular miscibility. Two distinct Tgs indicate phase separation.

Strategy B: PEGylated Liposomes for CNS/Parenteral Delivery

Mechanistic Rationale: For CNS indications, the compound must cross the BBB. However, 2-aminobenzothiazoles are heavily effluxed by P-gp transporters located on the endothelial membrane[3]. Encapsulating the drug within the hydrophobic tail region of a DPPC (Dipalmitoylphosphatidylcholine) lipid bilayer masks the molecule from these efflux pumps. The addition of DSPE-PEG2000 provides a steric hydration layer, preventing opsonization and allowing the liposome to enter cells via endocytosis, entirely bypassing P-gp recognition[6].

Pathway Free Free Compound (Lipophilic) Membrane Endothelial Cell Membrane (GI Tract / BBB) Free->Membrane Passive Diffusion Lipo Liposomal Compound (Nanocarrier) Lipo->Membrane Endocytosis Pgp P-glycoprotein (Efflux Pump) Membrane->Pgp Substrate Binding Systemic Systemic Circulation / CNS Target Membrane->Systemic Bypass Efflux Pgp->Free Efflux

Mechanism of liposomal encapsulation bypassing P-glycoprotein (P-gp) efflux at the BBB.

Self-Validating Protocol: Thin-Film Hydration & Extrusion
  • Lipid Phase Preparation:

    • Action: In a round-bottom flask, dissolve DPPC, Cholesterol, DSPE-PEG2000, and the drug in a 65:30:5:10 molar ratio using 10 mL of Chloroform.

    • Causality: Cholesterol modulates membrane fluidity, preventing premature drug leakage, while the lipophilic 6-sec-butoxy chain of the drug anchors securely into the DPPC acyl chains.

    • Validation Checkpoint: Ensure complete dissolution. Any particulate matter will act as nucleation sites during film formation.

  • Film Formation:

    • Action: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure (150 mbar) for 1 hour, followed by a nitrogen purge.

    • Validation Checkpoint: Inspect the flask. A successful process yields a uniform, translucent lipid film. Opaque, white crystalline spots indicate drug expulsion from the lipid matrix (exceeding encapsulation capacity).

  • Hydration & Annealing:

    • Action: Hydrate the film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 55°C (above the 41°C phase transition temperature of DPPC). Agitate for 1 hour.

    • Validation Checkpoint: The formation of a homogeneous, milky suspension confirms the generation of Multilamellar Vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Action: Pass the hot suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The Z-average diameter must be ~100-120 nm with a Polydispersity Index (PDI) < 0.2. A PDI > 0.2 indicates a heterogeneous population highly susceptible to Ostwald ripening and aggregation[6].

Quantitative Data Summary

The following table summarizes the expected performance metrics of the unformulated API versus the two engineered delivery systems, based on established physicochemical behavior of 2-aminobenzothiazole derivatives[5][7].

Formulation TypeCarrier / Matrix SystemDrug Loading (%)Encapsulation Efficiency (%)Apparent Aqueous Solubility (µg/mL)Physical Stability Profile
Crystalline API None100N/A< 5.0 (at pH 7.4)Highly Stable
ASD PVP-VA (1:3 ratio)25N/A> 450.0Stable up to 3 months (40°C/75% RH)
Liposome DPPC:Chol:DSPE-PEG~8 - 10> 85.0> 800.0 (Colloidal)Stable up to 6 months (4°C)

References

  • Title: Development and Evaluation of Amorphous Solid Dispersion of Riluzole with PBPK Model to Simulate the Pharmacokinetic Profile - PubMed Source: nih.gov URL:

  • Title: troubleshooting low solubility of 2-aminobenzothiazole compounds - Benchchem Source: benchchem.com URL: [1]

  • Title: Current Overview on the Use of Nanosized Drug Delivery Systems in the Treatment of Neurodegenerative Diseases - PMC Source: nih.gov URL: [6]

  • Title: Current Overview on the Use of Nanosized Drug Delivery Systems in the Treatment of Neurodegenerative Diseases | ACS Omega Source: acs.org URL: [3]

  • Title: Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning - MDPI Source: mdpi.com URL: [4]

  • Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - Preprints.org Source: preprints.org URL: [2]

  • Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI Source: mdpi.com URL: [7]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine in water

Technical Support Center: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine Welcome to the technical support guide for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Welcome to the technical support guide for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the physicochemical properties of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine that dictate its solubility behavior.

Q1: What are the key structural features of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine that contribute to its low water solubility?

A1: The poor aqueous solubility of this compound is a direct result of its molecular structure:

  • Lipophilic Benzothiazole Core: The fused benzene and thiazole ring system is inherently nonpolar and hydrophobic.

  • Bulky Butoxy Group: The (butan-2-yloxy) substituent is a nonpolar, aliphatic chain that significantly increases the molecule's overall lipophilicity (fat-solubility) and shields it from interacting with water molecules.

  • Basic Amino Group: The primary amine (-NH2) at the 2-position is a basic functional group. In its neutral, un-ionized form (at neutral or alkaline pH), it does not contribute significantly to water solubility.

Collectively, these features create a molecule that is energetically unfavorable to dissolve in a highly polar solvent like water.

Q2: What is the role of pH in the solubility of this compound?

A2: The solubility of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is critically dependent on pH due to the presence of the ionizable 2-amino group.[1][2]

  • In Acidic Conditions (Low pH): The amine group acts as a weak base and will accept a proton (H+) to become a positively charged ammonium cation (-NH3+). This ionization dramatically increases the molecule's polarity, making it significantly more soluble in water.[3][4]

  • In Neutral or Basic Conditions (High pH): The amine group remains in its neutral, un-ionized state (-NH2). In this form, the molecule is less polar and exhibits its lowest aqueous solubility.[3]

This relationship is mathematically described by the Henderson-Hasselbalch equation, which relates pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of the ionized to un-ionized forms of the molecule.[5][6]

Q3: What does the pKa of the 2-aminobenzothiazole core tell us?

A3: The parent compound, 2-aminobenzothiazole, has a reported pKa of approximately 4.5.[1] This value corresponds to the equilibrium between the protonated (cationic) and neutral forms. It indicates that the compound is a weak base. For 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine, the pKa is expected to be similar. This means that to achieve significant protonation and therefore enhanced solubility, the pH of the aqueous solution must be well below 4.5.

Troubleshooting Guide: Practical Solutions for Low Solubility

This section provides step-by-step guidance to overcome specific solubility challenges encountered during experimentation.

Problem 1: My compound precipitates when I try to make a stock solution in an aqueous buffer for my in vitro assay.

This is a common issue stemming from the compound's low intrinsic solubility. The key is to either modify the vehicle to make it more accommodating or modify the molecule to make it more soluble.

Solution A: pH Adjustment

This is the most direct approach for an ionizable compound. By lowering the pH, you can protonate the basic amine group and increase solubility.[7]

Experimental Protocol: pH-Adjusted Formulation

  • Determine Target pH: Based on the pKa (~4.5), aim for a buffer pH at least 1-2 units lower (e.g., pH 2.5-3.5) to ensure the majority of the compound is in its protonated, soluble form.

  • Buffer Selection: Choose a buffer system with a buffering range appropriate for your target pH (e.g., citrate or glycine-HCl buffer). Ensure the buffer components will not interfere with your assay.

  • Preparation: a. Weigh the desired amount of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine. b. Add a small amount of the acidic buffer and vortex or sonicate to form a slurry. c. Gradually add more buffer while continuously mixing until the compound is fully dissolved. d. Check the final pH and adjust if necessary with dilute HCl.

  • Validation: Visually inspect the solution for any particulates against a light and dark background. Allow the solution to stand for a short period (e.g., 1 hour) to check for any time-dependent precipitation.

Solution B: Co-solvent Systems

If pH adjustment is not feasible due to assay constraints or compound stability, using a water-miscible organic co-solvent can increase solubility by reducing the overall polarity of the solvent system.[8][9] Common co-solvents for preclinical formulations include DMSO, ethanol, PEG 300, and propylene glycol.[10][11]

Experimental Protocol: Co-solvent Stock Preparation

  • Initial Dissolution: Dissolve the compound in a minimal amount of 100% Dimethyl Sulfoxide (DMSO). This will serve as your high-concentration primary stock.

  • Serial Dilution: For your working solution, perform a serial dilution from the primary stock into your aqueous assay buffer.

  • Crucial Consideration: It is critical to keep the final concentration of the organic co-solvent in your assay as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[1]

  • Precipitation Check: When diluting the DMSO stock into the aqueous buffer, add the stock solution dropwise into the vortexing buffer to minimize localized high concentrations that can cause immediate precipitation.

Troubleshooting Workflow for In-Vitro Solubility

G start Compound Precipitates in Aqueous Buffer ph Strategy 1: pH Adjustment (Is acidic pH compatible with assay?) start->ph Start Here cosolvent Strategy 2: Use Co-solvent (e.g., DMSO) ph->cosolvent No/Insufficient success Success: Compound Solubilized ph->success Yes cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin No/Precipitates on dilution cosolvent->success Yes (Final DMSO <0.5%) cyclodextrin->success Yes fail Issue Persists: Consider Advanced Formulation cyclodextrin->fail No

Caption: A decision tree for troubleshooting in-vitro solubility issues.

Problem 2: My compound shows poor exposure in animal studies, and I suspect low solubility in the gastrointestinal tract is the cause.

For in vivo studies, especially oral dosing, ensuring the compound remains in solution long enough to be absorbed is paramount. Advanced formulation strategies are often required.

Solution C: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Mechanism of Cyclodextrin Solubilization

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Experimental Protocol: Preparation of a Cyclodextrin Formulation

  • Determine Molar Ratio: A 1:1 molar ratio of the drug to HP-β-CD is a common starting point.

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in purified water or a suitable buffer. Warming the solution slightly (e.g., to 40-50°C) can aid dissolution.

  • Add Compound: Slowly add the powdered 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine to the stirring cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex to reach equilibrium.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved material.

  • Quantification: Analyze the concentration of the drug in the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the achieved solubility enhancement.

Quantitative Comparison of Solubilization Strategies

The following table provides a hypothetical comparison of the solubility enhancements that might be achieved with different formulation approaches for a compound like 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine.

Formulation VehicleAchievable Concentration (µg/mL)Key Considerations
Deionized Water (pH 7.0)< 1Baseline intrinsic solubility.
Phosphate Buffered Saline (pH 7.4)< 1Un-ionized form predominates; very low solubility.
Citrate Buffer (pH 3.0)50 - 200Significant increase due to protonation of the amine.
10% DMSO / 90% Water10 - 50Potential for precipitation upon further dilution.
20% HP-β-CD in Water500 - 2000+High solubility achieved via complexation; often suitable for in vivo use.

Note: These values are illustrative and actual solubility will depend on precise experimental conditions.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Current Science. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Shah, S. M., & Jain, A. S. (n.d.).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BenchChem. (n.d.). Troubleshooting low solubility of 2-aminobenzothiazole compounds.
  • Admescope. (2019, November 25).
  • PMC. (n.d.).
  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Deranged Physiology. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • WuXi AppTec DMPK. (2024, March 15).
  • Journal of Drug Delivery & Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • WuXi AppTec. (2024, May 31).
  • Academia.edu. (n.d.). Exp.
  • Pearson. (2024, August 4). Given the data in Problem 47:b.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics.
  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics.
  • Microbe Notes. (2024, August 27).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • MKU Repository. (2010, September 15).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

Sources

Optimization

identifying impurities in the synthesis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

This technical guide addresses the synthesis, impurity profiling, and troubleshooting for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine . This molecule is a structural analog of the ALS drug Riluzole (6-trifluoromethoxy-2-a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis, impurity profiling, and troubleshooting for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine . This molecule is a structural analog of the ALS drug Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), sharing a nearly identical synthetic pathway and impurity profile.

The following protocols are designed for medicinal chemists and process development scientists.

Module 1: Synthetic Pathway & Critical Control Points

Context: The industrial standard for synthesizing 2-amino-6-alkoxybenzothiazoles is the Hugerschhoff Reaction . This involves the oxidative cyclization of an arylthiourea intermediate using bromine (


) or another oxidant.
The Mechanism & Impurity Origin

The reaction proceeds through a radical-cation or sulfenyl bromide intermediate. Control of temperature and oxidant stoichiometry is critical to prevent over-oxidation (dimerization) or halogenation of the benzene ring.

Hugerschhoff_Pathway SM Starting Material 4-(sec-butoxy)aniline Thiourea Intermediate 1-(4-sec-butoxyphenyl)thiourea SM->Thiourea + NH4SCN (Acidic Cond.) Imp_A Impurity A (Unreacted Aniline) SM->Imp_A Incomplete Conv. Radical Activated Complex (Sulfenyl Bromide) Thiourea->Radical + Br2 / H2O2 (Oxidation) Imp_B Impurity B (Desulfurized Urea) Thiourea->Imp_B Hydrolysis (- H2S) Product Target Product 6-(sec-butoxy)-2-aminobenzothiazole Radical->Product Cyclization (- HBr) Imp_C Impurity C (Dimer/Disulfide) Product->Imp_C Over-oxidation (S-S Coupling) Imp_D Impurity D (Bromo-adduct) Product->Imp_D Excess Br2 (Electrophilic Subst.)

Figure 1: Hugerschhoff synthetic pathway illustrating the divergence points for key impurities (A-D).

Module 2: Impurity Profiling & Troubleshooting Guide

This section maps the specific impurities of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine to their mechanistic origins.

Impurity A: The Starting Material
  • Identity: 4-(butan-2-yloxy)aniline.

  • Observation: Peak at low RRT (Relative Retention Time) in Reverse Phase HPLC; distinct amine odor.

  • Cause: Incomplete conversion to thiourea or hydrolysis of thiourea back to aniline.

User Question Technical Resolution
"I see a persistent peak at RRT 0.4. Adding more Bromine doesn't remove it."Diagnosis: This is likely unreacted aniline, not the thiourea intermediate. Bromine only cyclizes the thiourea.Action: Check your thiourea formation step before cyclization. Ensure the reaction of aniline with

is complete (TLC/HPLC control) before adding the oxidant. If aniline remains, recrystallize the thiourea intermediate from ethanol/water before the cyclization step.
Impurity C: The "Riluzole" Dimer
  • Identity: 2,2'-disulfanediylbis(6-(butan-2-yloxy)benzothiazole).

  • Observation: Late-eluting peak (High RRT ~2.5+); Mass spectrum shows [2M-2H].

  • Cause: Oxidative coupling of the thiol tautomer of the product. This occurs when the reaction pH is too basic during workup or if excess oxidant is used.

User Question Technical Resolution
"My product purity is 95%, but I have a massive hydrophobic impurity. MS shows double the mass."Diagnosis: You have formed the disulfide dimer. This is common in benzothiazole synthesis when the workup is oxidative or basic.Action: 1. Reduction: Treat the crude mixture with a reducing agent (e.g., Sodium Metabisulfite or Zinc dust/Acetic acid) to cleave the S-S bond back to the monomer.2. pH Control: Ensure the quenching of bromine is done with bisulfite before neutralizing the solution. Avoid pH > 9 during precipitation.
Impurity D: Halogenated Byproducts
  • Identity: 2-amino-4-bromo-6-(butan-2-yloxy)benzothiazole (Regioisomerism may vary).

  • Observation: Peak close to product; MS shows M+2 isotope pattern (1:1 ratio for Br).

  • Cause: Electrophilic aromatic substitution. The alkoxy group activates the ring, making it susceptible to bromination if temperature is uncontrolled.

User Question Technical Resolution
"I have a split peak in HPLC, and the mass spec shows an M+2 pattern."Diagnosis: Over-bromination. The 6-alkoxy group makes the 4- and 7-positions electron-rich.Action: 1. Temperature: Conduct the bromine addition at < 5°C. 2. Dilution: Dilute the bromine in acetic acid or chloroform; do not add neat.3. Stoichiometry: Strictly limit

to 1.0–1.05 equivalents relative to the thiourea.

Module 3: Analytical Protocols

HPLC Method (Reverse Phase)

This method is adapted from pharmacopeial standards for Riluzole, optimized for the lipophilicity of the sec-butoxy chain.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (primary) and 280 nm.

Relative Retention Time (RRT) Table
CompoundApprox RRTPolarity Logic
Impurity A (Aniline) 0.3 - 0.4Polar amine, elutes early.
Impurity B (Urea) 0.6 - 0.7More polar than product due to urea moiety.
Target Product 1.00 Reference.
Impurity D (Bromo) 1.1 - 1.2Halogen increases lipophilicity slightly.
Impurity C (Dimer) 2.4 - 2.6Very lipophilic (two aromatic systems).

Module 4: Purification Decision Tree

If crude purity is < 95%, use this logic flow to determine the purification strategy.

Purification_Strategy Start Crude Product Analysis Check_Dimer Is Dimer (Impurity C) > 1%? Start->Check_Dimer Check_Aniline Is Aniline (Impurity A) > 0.5%? Check_Dimer->Check_Aniline No Action_Reduct Perform Chemical Reduction (Zn/AcOH or Na2S2O5) Check_Dimer->Action_Reduct Yes Action_AcidWash Acid/Base Extraction (Wash organic layer with 1N HCl) Check_Aniline->Action_AcidWash Yes Action_Recryst Recrystallization (Solvent: Toluene/Heptane or EtOH) Check_Aniline->Action_Recryst No Action_Reduct->Check_Aniline Action_AcidWash->Action_Recryst

Figure 2: Decision matrix for purification based on specific impurity presence.

References

  • United States Pharmacopeia (USP).Riluzole: USP Monograph & Impurity Standards. (Provides the baseline for 6-trifluoromethoxy-2-aminobenzothiazole analysis, the direct homolog).

  • Organic Chemistry Portal.Synthesis of Benzothiazoles (Hugerschhoff Reaction).

  • BenchChem.Quantitative Analysis of 2-Aminobenzothiazole: A Guide to Analytical Methods.

  • National Institutes of Health (NIH) - PMC.Synthesis and Impurity Profiling of 5/6-Substituted 2-Aminobenzothiazoles.

Sources

Troubleshooting

overcoming steric hindrance in 6-position substitution of benzothiazoles

Current Status: Operational Ticket ID: BZT-C6-STERIC Assigned Specialist: Senior Application Scientist Executive Summary: The C6 "Sweet Spot" vs. The Steric Wall In medicinal chemistry, the benzothiazole scaffold is ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: BZT-C6-STERIC Assigned Specialist: Senior Application Scientist

Executive Summary: The C6 "Sweet Spot" vs. The Steric Wall

In medicinal chemistry, the benzothiazole scaffold is ubiquitous, but functionalizing the C6 position (para to the nitrogen) is often the critical step for modulating solubility and potency (e.g., Riluzole derivatives).

While C6 is electronically favorable for Electrophilic Aromatic Substitution (EAS) due to the activating influence of the nitrogen atom relative to the sulfur, it becomes a synthetic nightmare when adjacent positions (C5 or C7) bear substituents. This "ortho-wall" effect shuts down standard catalytic cycles.

This guide bypasses standard textbook answers. We focus on sterically demanding protocols that force substitution at C6 when standard methods fail.

Module 1: Diagnostic Matrix (Triage)

Before selecting a reagent, determine the "Steric Class" of your substrate using this decision tree.

Benzothiazole_Triage Start Start: C6 Functionalization Substrate Is the Benzothiazole Ring Already Synthesized? Start->Substrate Halogen Is there a Halogen (Br/Cl/I) at C6? Substrate->Halogen Yes MethodC Protocol C: De Novo Assembly (Jacobson/Thioanilide) Substrate->MethodC No (Build Ring) StericCheck Are C5 or C7 Substituted? Halogen->StericCheck Yes MethodB Protocol B: Ir-Catalyzed C-H Borylation (Steric Control) Halogen->MethodB No (C-H Activation) MethodA Protocol A: Pd-Catalyzed Cross-Coupling (Buchwald G3/G4) StericCheck->MethodA Yes (High Sterics) StericCheck->MethodA No (Standard)

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and steric environment.

Module 2: Overcoming the "Steric Wall" in Cross-Coupling

Scenario: You have a 6-bromo-5-methylbenzothiazole. Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) yield <10% product due to failed oxidative addition or reductive elimination.

The Technical Fix: Dialkylbiaryl Phosphine Ligands

Standard triphenylphosphine ligands have a cone angle that is too small to protect the active Pd(0) species in crowded environments, nor do they sufficiently accelerate the oxidative addition step. You must switch to Buchwald Ligands .

Recommended Protocol (Steric Variant)
ComponentRecommendationMechanistic Rationale
Catalyst XPhos Pd G4 or SPhos Pd G3 (2–5 mol%)Pre-formed Pd(II) precatalysts ensure rapid activation to Pd(0) without requiring excess heat or induction periods, crucial when the substrate is crowded.
Ligand XPhos (Extra Large) or SPhos SPhos is universally excellent for heteroaryl chlorides. XPhos provides a massive steric bulk that forces the reductive elimination of the bulky product.
Base K₃PO₄ (anhydrous) Weak bases (carbonates) are often too slow. Anhydrous phosphate in organic solvent prevents protodeboronation of the coupling partner.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow reaction temps of 100–110°C, providing the kinetic energy to overcome the steric barrier of the transition state.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, add 6-bromo-5-substituted-benzothiazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.03 equiv) to a microwave vial.

  • Solvate: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Activate: Seal and heat to 100°C for 12 hours.

    • Tip: If using a microwave, ramp to 120°C for 1 hour.

  • Workup: Filter through Celite. The bulky ligand prevents Pd aggregation, so the filtrate should be clear/yellow, not black.

Module 3: The "Scalpel" – Direct C-H Activation

Scenario: You need to install a substituent at C6, but you have no halogen handle, and C5/C7 are unsubstituted.

The Science: Iridium-catalyzed borylation is governed by sterics , not electronics. The active catalyst, [Ir(cod)(OMe)]2 + Ligand, forms a "V-shaped" pocket. It will refuse to react near the bulky C4 position (peri-interaction) or the N3 position (lone pair coordination). This naturally funnels reactivity to C5 or C6 .

Regioselectivity Hacking
  • If C5 is H and C7 is H: Reaction gives a mixture of C5/C6 borylates.

  • If C7 is blocked (e.g., Methyl): Reaction is forced exclusively to C5 (beta to the block).

  • If C4 is blocked: Reaction favors C6 .

Protocol for C6-Borylation (via Steric Steering):

  • Catalyst: [Ir(cod)(OMe)]2 (1.5 mol%) + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Reagent: B₂pin₂ (1.1 equiv).

  • Solvent: Hexane or THF (Reflux).

  • Purification: Do not isolate the boronate ester on silica (it deborylates). React in situ (One-pot Suzuki) or crystallize.

Critical Note: If you require exclusive C6 functionalization on an unsubstituted ring, C-H activation is risky due to C5/C6 isomerism. Use De Novo Assembly (Module 4) instead.

Module 4: De Novo Assembly (The "Architect" Method)

Scenario: The benzothiazole ring is so crowded (e.g., substituents at C5 and C7) that no catalyst can access C6.

Solution: Do not fight the ring. Build the ring around the C6 substituent. The most robust method is the oxidative cyclization of 4-substituted thioanilides .

DeNovo_Synthesis Aniline 4-Substituted Aniline (R is your C6 group) Thioanilide Thioanilide Intermediate Aniline->Thioanilide Lawesson's Reagent or Acyl Chloride + P2S5 Cyclization Jacobson/Oxidative Cyclization Thioanilide->Cyclization K3Fe(CN)6 or Br2/CHCl3 Product 6-Substituted Benzothiazole Cyclization->Product Ring Closure

Caption: De Novo synthesis pathway converting a 4-substituted aniline into a 6-substituted benzothiazole.

Why this works: The steric bulk is already installed on the aniline precursor (at the para position). The cyclization step (forming the S-C bond) occurs at the ortho position of the aniline, which is far removed from the steric bulk of the para-substituent.

Protocol (Jacobson Cyclization):

  • Precursor: N-phenylthioamide (with your desired "R" group para to the nitrogen).

  • Oxidant: Potassium Ferricyanide K3Fe(CN)6 (mild) or Bromine Br2 (harsh).

  • Condition: Aqueous NaOH, 0°C to RT.

  • Result: The sulfur attacks the aromatic ring to close the benzothiazole.

Troubleshooting FAQs

Q: I tried the Minisci reaction to alkylate C6. Why did I get C2 substitution? A: The Minisci reaction is a nucleophilic radical attack. It targets the most electron-deficient position. In benzothiazoles, the C=N bond at C2 is the most electron-deficient. C6 is electron-rich (nucleophilic). Minisci will never work for C6 regioselectivity.

Q: My Suzuki coupling at C6 stalls at 50% conversion. Should I add more catalyst? A: No. Stalling usually indicates catalyst death (Pd black) or product inhibition.

  • Check Oxygen: Did the solution turn black? If yes, oxygen ingress occurred. Re-run with stricter degassing.

  • Check Ligand: Switch from SPhos to XPhos . The larger cone angle protects the Pd center better in the resting state.

  • Additives: Add 1 equivalent of a tetraalkylammonium salt (TBAB). This stabilizes the nanoparticles and can improve turnover in hindered systems.

Q: Can I use Electrophilic Aromatic Substitution (Nitration/Bromination) for C6? A: Yes, but only if the ring is not deactivated by other groups. The Nitrogen atom directs electrophiles to C6 (para) and C4 (ortho). However, C4 is sterically discouraged.

  • Warning: If you have a strong electron-withdrawing group at C2, EAS will fail or require forcing conditions (H₂SO₄/HNO₃ at >100°C), which might degrade your substituent.

References

  • Ligand-Free Suzuki Coupling of Hindered Benzothiazoles Source: National Institutes of Health (PMC) Context: Discusses the limitations of standard conditions and the need for specialized Pd-cycles in hindered systems. URL:[Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope and Regioselectivity Source: Journal of the American Chemical Society (ACS) Context: Defines the "steric rules" for Ir-catalyzed borylation, explaining why reaction occurs distal to the nitrogen (C5/C6). URL:[Link]

  • Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling Source: Organic Letters (via Organic-Chemistry.org) Context: Provides the De Novo assembly route using 2-bromoanilides, bypassing the need to functionalize an existing crowded ring. URL:[Link]

  • Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Source: National Institutes of Health (PMC) Context: Highlights the use of directing groups for ortho-functionalization, contrasting with the steric drivers of C6 substitution. URL:[Link]

Optimization

stability issues of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine in acidic media

Technical Support Center: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine A Guide to Understanding and Mitigating Stability Issues in Acidic Media A Note from the Senior Application Scientist: Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

A Guide to Understanding and Mitigating Stability Issues in Acidic Media

A Note from the Senior Application Scientist:

Welcome to the technical support guide for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine. As researchers and drug development professionals, you understand that the stability of a molecule is paramount to experimental success and data integrity. This guide addresses the specific challenges of handling this compound in acidic environments.

While direct, published stability data for this exact molecule is not extensively available, its structure contains well-understood functional groups: a 2-aminobenzothiazole core and a secondary alkyl ether linkage. The guidance provided herein is based on established principles of organic chemistry and data from analogous structures. We will explore the probable degradation pathways, provide actionable troubleshooting protocols, and answer frequently asked questions to help you navigate your experiments with confidence. Our goal is to empower you with the knowledge to anticipate, identify, and solve potential stability issues before they compromise your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine in acidic media?

The primary concern is the acid-catalyzed cleavage of the ether bond (C-O) of the butan-2-yloxy substituent. Ethers are generally stable but can undergo hydrolysis under strong acidic conditions, especially with heat.[1][2] This reaction would lead to the formation of 2-amino-1,3-benzothiazol-6-ol and 2-butanol.

Q2: How does the 2-aminobenzothiazole core behave in acidic conditions?

The 2-amino group is basic and will be readily protonated in acidic media to form an ammonium salt.[3] The thiazole ring nitrogen can also be protonated, though typically under stronger acidic conditions.[3] While the core benzothiazole structure is relatively robust, protonation can alter the molecule's overall solubility and electronic properties, which may indirectly influence the rate of ether hydrolysis.

Q3: What are the likely degradation products I should look for?

The most probable degradation products resulting from acid hydrolysis are:

  • 2-amino-1,3-benzothiazol-6-ol: A more polar compound resulting from the cleavage of the ether linkage.

  • 2-butanol: The corresponding alcohol from the butoxy side chain.

Monitoring the appearance of a new, more polar peak (2-amino-1,3-benzothiazol-6-ol) in your HPLC analysis is the most direct way to track this degradation.

Q4: At what pH range should I become concerned about stability?

Significant degradation is most likely to occur under strongly acidic conditions (pH < 3) and is accelerated by increased temperature. However, even moderately acidic conditions (pH 3-5) could cause slow degradation over extended periods. The specific rate depends on the acid used, temperature, and solvent system. Forced degradation studies are recommended to determine the stability profile in your specific experimental matrix.[4][5]

Troubleshooting Guide: Experimental Observations

Q: My HPLC analysis shows a progressive loss of the parent compound and the appearance of a new, more polar peak over time. What is happening?

A: This is the classic signature of acid-catalyzed hydrolysis of the ether linkage.

  • Cause: The ether oxygen is protonated by the acid, making the butan-2-yl group a better leaving group. A nucleophile, typically water from the aqueous medium, then attacks the carbon atom of the C-O bond, cleaving it.[1][6] This process, illustrated below, forms the more polar 2-amino-1,3-benzothiazol-6-ol, which will have a shorter retention time on a reverse-phase HPLC column.

  • Proposed Degradation Pathway:

    // Nodes start [label="6-(butan-2-yloxy)-1,3-benzothiazol-2-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; protonated_ether [label="Protonated Ether Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="2-amino-1,3-benzothiazol-6-ol\n+ 2-Butanol", fillcolor="#F1F3F4", fontcolor="#202124"];

    // Edges start -> protonated_ether [label="+ H⁺ (Fast)", color="#4285F4"]; protonated_ether -> products [label="+ H₂O (Slow, Rate-Determining)", color="#EA4335"];

    // Style {rank=same; start; protonated_ether; products;} }

    Caption: Proposed acid-catalyzed hydrolysis pathway.
  • Solution:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to 2-amino-1,3-benzothiazol-6-ol.[7]

    • Minimize Exposure: Reduce the time the compound is exposed to the acidic medium. Prepare solutions fresh and analyze them promptly.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow the degradation kinetics. Store stock solutions and samples at 4°C or lower.

    • pH Adjustment: If your experimental design allows, work at a higher pH where the rate of hydrolysis is negligible.

Q: I'm losing my parent compound, but I don't see one major degradation product. Instead, I see multiple small, poorly resolved peaks. What could be the cause?

A: This suggests that either secondary degradation is occurring or the experimental conditions are causing complex reactions.

  • Cause:

    • Secondary Degradation: The primary degradant, 2-amino-1,3-benzothiazol-6-ol, might itself be unstable under your conditions (e.g., oxidation).

    • Complex Matrix Effects: If your medium contains other reactive species (e.g., oxidizing agents, metal ions), they could be reacting with the parent compound or its primary degradant.[8][9]

    • Photodegradation: Benzothiazoles can be susceptible to photodegradation.[10] If your samples are exposed to light for prolonged periods, this could be a contributing factor.

  • Solution:

    • Simplify the Matrix: Run a control experiment in a simplified acidic medium (e.g., HCl or H₂SO₄ in purified water) to see if the issue persists. This helps isolate acid hydrolysis from other matrix effects.

    • Protect from Light: Conduct experiments in amber vials or under low-light conditions to rule out photodegradation.

    • Use Degassed Solvents: To minimize oxidative degradation, use solvents that have been sparged with nitrogen or argon.

Q: How can I proactively design my experiments to avoid these stability issues?

A: Proactive experimental design is key to generating reliable data.

  • Recommendations:

    • Solvent Selection: If the reaction or analysis permits, consider using aprotic organic solvents, which will not facilitate hydrolysis.

    • Buffer Choice: If an aqueous medium is required, choose a buffer system that maintains the pH just within the acceptable range for your experiment, avoiding excessively acidic conditions.

    • Preliminary Stability Study: Before beginning a large-scale experiment, perform a small-scale stability test. Dissolve the compound in your proposed acidic medium and monitor its purity by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours). This will provide valuable data on its stability under your specific conditions.

Protocols and Methodologies

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a systematic approach to characterizing the stability of the title compound under various acidic conditions.[4][5]

Objective: To determine the rate and pathway of degradation in acidic media.

Materials:

  • 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

  • Class A volumetric flasks and pipettes

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC system with UV or DAD detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Sample Preparation:

    • Label three sets of amber vials for each condition (e.g., "0.1 M HCl," "1 M HCl").

    • To each vial, add a known volume of the stock solution and dilute with the respective acidic solution to a final concentration of ~50-100 µg/mL.

    • Prepare a "Time 0" sample by immediately neutralizing an aliquot of one of the prepared samples with an equivalent molar amount of NaOH and diluting with mobile phase for HPLC analysis.

  • Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 40°C or 60°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

    • Neutralize the aliquot with NaOH.

    • Dilute to the appropriate concentration with mobile phase.

    • Analyze immediately by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.

    • Calculate the relative percentage of major degradation products.

    • Determine the mass balance to ensure all major components are accounted for.

Stress Condition Temperature Time Points (Hours) Expected Outcome
0.1 M HCl40°C0, 2, 4, 8, 24Slow to moderate degradation
1 M HCl40°C0, 1, 2, 4, 8Moderate to rapid degradation
1 M HClRoom Temp0, 4, 8, 24, 48Slow degradation, baseline for thermal effects
Protocol 2: HPLC-UV Method for Stability Monitoring

Objective: To resolve and quantify the parent compound and its primary degradant.

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 280 nm (or DAD scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Workflow Diagram for Stability Analysis:

// Nodes prep [label="Prepare Stock & Acidic Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; t0 [label="Analyze 'Time 0' Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate Samples\n(Controlled Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; timepoint [label="Withdraw Aliquot at Time 'X'", fillcolor="#FBBC05", fontcolor="#202124"]; neutralize [label="Neutralize & Dilute", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="Analyze by HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % Degradation\n& Mass Balance", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> t0 [color="#5F6368"]; prep -> incubate [color="#5F6368"]; incubate -> timepoint [color="#5F6368"]; timepoint -> neutralize [color="#5F6368"]; neutralize -> hplc [color="#5F6368"]; hplc -> analyze [color="#5F6368"]; }

Caption: Experimental workflow for a time-course stability study.

References

  • Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • Reactions of Ethers - Acidic Cleavage.Chemistry LibreTexts.
  • Different reaction conditions for hydrolysis of ethers and epoxides.Chemistry Stack Exchange.
  • Microbial and photolytic degradation of benzothiazoles in water and wastew
  • Determination and Evaluation of Acid Dissociation Constants of Some Substituted 2-Aminobenzothiazole Derivatives.
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxid
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process.
  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Microbial Degradation of 2-Benzothiazole Derivatives: A Review.
  • Forced degradation studies: A critical lens into pharmaceutical stability.LinkedIn.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.Academia.edu.
  • Ester Hydrolysis: Acid and Base-C
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.ScienceDirect.
  • Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs.Semantic Scholar.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.Scholars Research Library.
  • Biodegradation and toxicity of benzothiazoles.R Discovery.

Sources

Troubleshooting

minimizing side products during 6-alkoxy-benzothiazole synthesis

Welcome to the Process Optimization & Troubleshooting Center . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic challenges encountered during the synthesis of 6-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization & Troubleshooting Center . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic challenges encountered during the synthesis of 6-alkoxy-benzothiazoles.

Derivatives such as 2-amino-6-methoxybenzothiazole are critical building blocks in drug discovery and chemical biology, serving as essential precursors for therapeutics like riluzole and imaging agents like firefly luciferin[1]. However, the electron-rich nature of the 6-alkoxy system makes its synthesis highly prone to side reactions. This guide will deconstruct the chemical causality behind these issues and provide self-validating protocols to ensure high-purity yields.

Part 1: Mechanistic Workflow & Reaction Pathways

The most common route to 2-amino-6-alkoxybenzothiazoles is the Hugerschoff Synthesis , which involves the oxidative cyclization of an N-arylthiourea intermediate[2]. Below is the mechanistic pathway illustrating the divergence between the desired cyclization and the primary side reactions.

G Start p-Alkoxyaniline (Starting Material) Thiourea N-(4-Alkoxyphenyl)thiourea (Intermediate) Start->Thiourea Addition Reagent KSCN / AcOH Reagent->Thiourea Desired 2-Amino-6-alkoxybenzothiazole (Target Product) Thiourea->Desired Controlled Oxidation Side1 4-Bromo-6-alkoxy- 2-aminobenzothiazole Thiourea->Side1 Excess Br₂ (Ring Activation) Side2 Bis(aryl) Disulfide (Dimerization) Thiourea->Side2 Slow Cyclization Oxidant Oxidative Cyclization (Br₂ or PhCH₂NMe₃Br₃) Oxidant->Desired

Hugerschoff synthesis pathway of 6-alkoxybenzothiazoles highlighting major side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my Hugerschoff synthesis yielding a heavily brominated side product instead of the pure benzothiazole? A1: The 6-alkoxy group (e.g., -OCH₃) is a powerful electron-donating group via resonance (+M effect). This significantly increases the electron density on the aromatic ring, making it highly activated toward electrophilic aromatic substitution. When using elemental bromine (Br₂) for oxidative cyclization, the activated ring competes with the sulfur atom for the electrophile, leading to over-bromination at the 4-position[1]. Causality & Solution: To mitigate this, you must lower the electrophilicity of the oxidant. Replacing elemental Br₂ with benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃) provides a controlled, slow release of bromine, drastically minimizing ring bromination while maintaining high cyclization yields[3]. Alternatively, ligand-free Copper(II) catalyzed aerobic oxidation can completely bypass electrophilic halogenation[4].

Q2: I am observing a significant amount of insoluble precipitate that does not match my product's Rf value. Could this be a disulfide dimer? A2: Yes. Oxidative dimerization is a primary competing kinetic pathway. If the rate of intramolecular ring closure is slower than intermolecular oxidation, the thiourea intermediates will couple to form unreactive bis(aryl) disulfides, representing a direct loss of your limiting reagent[5]. Causality & Solution: Disulfide formation is exacerbated by poor solvent choice or insufficient acid catalysis. Ensure the reaction is run in a strongly acidic medium (like glacial acetic acid) to protonate the intermediate, which facilitates the electrophilic attack on the aromatic ring. Maintaining high solvent dilution also kinetically favors intramolecular cyclization over intermolecular dimerization.

Q3: Should I be concerned about forming regioisomers during the cyclization of p-anisidine? A3: No. This is a common misconception that leads to unnecessary purification steps. Because you are starting with a para-substituted aniline (4-methoxyaniline), the two ortho positions on the aromatic ring are chemically equivalent due to the molecule's axis of symmetry. Cyclization at either position yields the exact same 2-amino-6-methoxybenzothiazole product. Regioisomerism is only a concern when cyclizing meta-substituted anilines[2].

Part 3: Quantitative Data & Reagent Selection

The choice of oxidant dictates the kinetic balance between cyclization, bromination, and dimerization. The table below summarizes expected outcomes based on standard optimization benchmarks.

Table 1: Impact of Oxidant Selection on 6-Methoxybenzothiazole Synthesis Profile

Oxidant SystemReaction TempTarget Yield (%)Brominated Side Product (%)Disulfide Dimer (%)
Br₂ (1.5 eq, Excess)25 °C45%40%5%
Br₂ (1.0 eq, Controlled)0 °C75%15%2%
PhCH₂NMe₃Br₃ (1.0 eq)25 °C88%< 2%< 1%
Cu(II) / O₂ Catalyst 80 °C82%0%4%

(Data synthesized from process optimization benchmarks[3][4])

Part 4: Self-Validating Experimental Protocol

Optimized Hugerschoff Synthesis of 2-Amino-6-methoxybenzothiazole Objective: Maximize cyclization yield while suppressing electrophilic bromination of the activated aromatic ring using a tribromide oxidant.

Phase 1: Thiourea Intermediate Formation

  • Reagent Mixing: In a 100 mL round-bottom flask, dissolve 10.0 mmol of p-anisidine and 12.0 mmol of potassium thiocyanate (KSCN) in 20 mL of glacial acetic acid.

  • Validation Checkpoint: Stir at room temperature for 2 hours. The formation of a dense, white precipitate indicates the successful generation of N-(4-methoxyphenyl)thiourea. (If the solution remains clear, gently warm to 40°C to initiate the reaction, then cool back to room temperature).

Phase 2: Controlled Oxidative Cyclization 3. Temperature Control: Cool the suspension to 0°C using an ice-water bath. Causality: Low temperatures reduce the kinetic rate of electrophilic aromatic substitution relative to the desired intramolecular cyclization. 4. Oxidant Addition: Dissolve 10.0 mmol of benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃) in 10 mL of acetic acid. Add this solution dropwise via an addition funnel over 30 minutes[3]. 5. Validation Checkpoint: As the tribromide is added, the white suspension will gradually transition into a clear, pale-yellow solution as the thiourea cyclizes into the soluble benzothiazole hydrobromide salt. A persistent deep orange/red color indicates unreacted bromine; pause addition until the color fades.

Phase 3: Isolation and Purification 6. Quenching: Pour the reaction mixture into 100 mL of vigorously stirred crushed ice water. 7. Neutralization: Slowly add concentrated aqueous ammonia (NH₄OH) dropwise until the pH reaches 8.0. 8. Validation Checkpoint: The free base of 2-amino-6-methoxybenzothiazole will crash out as an off-white solid. Note: A distinct yellow tint at this stage indicates the presence of trace disulfide dimers or brominated impurities[5]. 9. Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to afford the pure target compound.

Part 5: References

1.[1] Sigma-Aldrich. "2-Amino-6-methoxybenzothiazole 98 1747-60-0". sigmaaldrich.cn. URL: 2.[4] Indian Academy of Sciences. "A ligand free copper(II) catalyst is as effective as a ligand assisted...". ias.ac.in. URL: 3.[3] Research Journal of Pharmaceutical, Biological and Chemical Sciences. "ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631". rjpbcs.com. URL: 4.[5] BenchChem. "Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1". benchchem.com. URL: 5.[2] BenchChem Technical Support Team. "The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry". benchchem.com. URL:

Sources

Optimization

resolving phase separation issues with 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Phase Separation & Solubility Optimization Guide[1][2] Technical Overview & Physicochemical Context 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is a lipophilic 2-aminobenzothiazole derivative. Structurally similar to the...

Author: BenchChem Technical Support Team. Date: March 2026

Phase Separation & Solubility Optimization Guide[1][2]

Technical Overview & Physicochemical Context

6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is a lipophilic 2-aminobenzothiazole derivative. Structurally similar to the neuroprotective agent Riluzole, this molecule replaces the trifluoromethoxy group with a sec-butoxy group.

The Core Problem: Users frequently report Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during synthesis workups and colloidal aggregation during aqueous bioassays.[1]

Why this happens:

  • Lipophilicity vs. Polarity: The sec-butoxy chain increases lipophilicity (LogP > 3.0 estimated), while the amine/thiazole core remains polar. This amphiphilic nature promotes emulsion formation in mixed solvents.

  • Rotational Freedom & Chirality: The sec-butyl group introduces a chiral center and rotational freedom, which entropically disfavors crystal lattice packing. This often depresses the melting point, causing the compound to separate as a supercooled liquid (oil) rather than a solid precipitate when cooling from recrystallization solvents.

  • pKa Sensitivity: The 2-amino group is weakly basic.[1] In neutral aqueous buffers, the uncharged species dominates, leading to rapid precipitation if the concentration exceeds the thermodynamic solubility limit.

Scenario A: Synthesis & Purification (Solving "Oiling Out")

Issue: During recrystallization (typically from EtOH/Water or EtOAc/Hexanes), the product separates as an oily droplet phase instead of crystals, trapping impurities.

Troubleshooting Workflow

Step 1: Diagnostic Check

  • Is the oil stable? If the oil persists at room temperature, your solvent composition likely falls within the "miscibility gap" (see diagram below).

  • Purity Check: High impurity levels lower the melting point.[1] If crude purity is <85%, perform a silica filtration or acid-base extraction before attempting crystallization.

Step 2: The "Slurry Conversion" Protocol Do not discard the oil. Use this thermodynamic control method to force lattice formation.[1]

ParameterRecommendationRationale
Solvent System Methanol (MeOH) / Water (Start 80:20)MeOH offers better solubility control for benzothiazoles than EtOH.
Temperature Cycle between 40°C and 15°C Temperature cycling breaks the stable oil phase and promotes Ostwald ripening.
Seeding Mandatory (0.5 - 1.0 wt%) Reduces the energy barrier for nucleation, bypassing the oil phase.
Agitation High Shear (Overhead stirrer) Prevents oil droplets from coalescing; keeps surface area high for mass transfer.[1]
Detailed Protocol: Remedying an Oiled-Out Batch
  • Re-dissolution: Heat the mixture until the oil phase fully dissolves into a clear homogeneous solution (usually reflux).

  • Metastable Adjustment: Cool slowly to 5°C above the temperature where oiling previously occurred.

  • Seeding: Add pure seed crystals of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine.

  • Controlled Cooling: Cool at a rate of 0.2°C/min .

  • Hold at Cloud Point: If the solution turns milky (emulsion), STOP cooling . Hold temperature constant and increase stirring. Wait for the oil droplets to convert to solid particles (this may take 2-12 hours).

  • Final Cooling: Once solids are visible and oil is gone, cool to 0°C and filter.

Scenario B: Bioassays & Formulation (Solving Aggregation)

Issue: In cell-based assays or enzyme inhibition studies, the compound precipitates upon addition to the aqueous buffer, causing erratic IC50 data or false positives (pan-assay interference).

Solubility Limit Table (Aqueous Buffers)
Solvent / BufferMax Solubility (Approx.)Phase Behavior Risk
DMSO (Stock) > 50 mMLow (Stable)
PBS (pH 7.4) < 10 µMHigh (Precipitates rapidly)
PBS + 0.1% BSA ~ 50 µMModerate (Protein binding stabilizes)
PBS + 0.05% Pluronic F-127 ~ 100 µMLow (Micellar stabilization)
Protocol: The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into buffer causes local high concentrations that trigger immediate precipitation.[1]

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into a 50% DMSO / 50% Water mixture. (Result: 1 mM).

    • Why: This hydrates the polar head group while keeping the lipophilic tail soluble, preventing shock-precipitation.

  • Final Dosing: Add the intermediate solution to your assay buffer (e.g., 1:100 dilution).

    • Final Concentration: 10 µM (0.5% DMSO).

  • Verification: Measure OD600 or use Dynamic Light Scattering (DLS) to confirm no particles formed.

Visualizing the Phase Separation Mechanism

The following diagram illustrates the critical "Oiling Out" zone (Miscibility Gap) that researchers must avoid during synthesis.

PhaseBehavior Figure 1: Mechanism of Oiling Out vs. Crystallization for Lipophilic Benzothiazoles Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling Decision Is Temperature > Oil Deposition Limit? Cooling->Decision OilingOut Liquid-Liquid Phase Separation (Oiling Out) Decision->OilingOut Yes (Metastable Zone Missed) Nucleation Crystal Nucleation Decision->Nucleation No (Seeding/Slow Cool) ImpureOil Impure Oil Droplets (Traps Impurities) OilingOut->ImpureOil Coalescence PureCrystal Pure Crystalline Solid Nucleation->PureCrystal Growth ImpureOil->PureCrystal Slurry Conversion (Requires Time & Agitation)

Caption: Figure 1 depicts the bifurcation between forming a stable crystal lattice and an undesirable oil phase. The dashed line represents the remediation pathway (Slurry Conversion).

Frequently Asked Questions (FAQ)

Q1: I am using the racemic sec-butyl derivative. Does this affect crystallization? A: Yes.[1] Racemic mixtures often have lower melting points than pure enantiomers due to less efficient packing density. If you are struggling to crystallize the racemate, consider forming a salt. The hydrochloride salt (using HCl in dioxane/ether) often raises the melting point significantly, bypassing the oiling-out phase entirely.

Q2: Can I use sonication to disperse the precipitate in my assay? A: No. Sonication creates micro-emulsions that may look clear but are actually colloidal aggregates. These aggregates can nonspecifically sequester enzymes or block receptors (the "promiscuous inhibitor" effect). Use the Intermediate Dilution Method (described above) or add a non-ionic surfactant like Tween-20 (0.01%).[1]

Q3: The oil solidified into a glass-like gum. How do I fix this? A: This is an amorphous solid.[1] To fix:

  • Dissolve the gum in a minimal amount of Acetone.

  • Add the solution dropwise into a rapidly stirring volume of cold Hexane or Water (antisolvent).[1]

  • This rapid precipitation usually forces a powder form, though it may be amorphous.[1] For crystallinity, you must use the Slurry Conversion method with heat cycling.

References
  • BenchChem. (2025).[1] An In-depth Technical Guide to 6-Aminobenzothiazole: Properties, Synthesis, and Biological Activities. Retrieved from

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Causes and Remediation. Retrieved from [1]

  • Kumbhar, P. P., et al. (2023). Synthesis of A New Series of Benzothiazole Compounds and Study of Their Liquid Crystal Properties. Passer Journal of Basic and Applied Sciences. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [1]

  • PharmaLego. (2024).[1] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparing efficacy of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine vs Riluzole

[1] Executive Summary: The Lipophilicity-Stability Trade-off This guide provides a technical comparison between the standard-of-care ALS therapeutic Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) and its lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Lipophilicity-Stability Trade-off

This guide provides a technical comparison between the standard-of-care ALS therapeutic Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) and its lipophilic analog, 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (referred to herein as 6-sBuO-BTA ).[1]

For drug development professionals, this comparison represents a classic medicinal chemistry case study: the trade-off between intrinsic potency (driven by lipophilicity at the 6-position) and metabolic stability (driven by the fluorination of the substituent).[1] While Riluzole utilizes a metabolically stable trifluoromethoxy (-OCF₃) group to ensure bioavailability, the 6-sBuO-BTA analog replaces this with a sec-butoxy group, theoretically enhancing blood-brain barrier (BBB) penetration and sodium channel affinity at the cost of increased susceptibility to oxidative metabolism.[1]

Chemical & Physical Profile: Structure-Activity Relationship (SAR)[1][2][3]

The core pharmacophore for both compounds is the 2-aminobenzothiazole ring.[1][2] The differentiation lies entirely in the 6-position substituent, which dictates the molecule's electronic and physicochemical behavior.

FeatureRiluzole 6-sBuO-BTA (Analog) Implication for Efficacy
IUPAC Name 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine6-(butan-2-yloxy)-1,3-benzothiazol-2-amineN/A
6-Substituent Trifluoromethoxy (-OCF₃)sec-Butoxy (-OCH(CH₃)CH₂CH₃)Analog is sterically bulkier.[1]
Electronic Effect Strong Electron Withdrawing (EWG)Electron Donating (EDG)Riluzole has a less basic amine (pKa ~2.[1]6) due to EWG; Analog is more basic.[1]
Lipophilicity (cLogP) ~3.0 - 3.5~3.8 - 4.2Analog has higher predicted CNS penetration but higher non-specific protein binding.[1]
Metabolic Liability Low (C-F bonds are stable)High (O-dealkylation via CYP450)Riluzole persists longer; Analog likely clears faster.[1]
Solubility Low (requires solubilizers)Very LowAnalog requires advanced formulation (e.g., HP-β-CD).[1]
Scientist's Insight: The "Fluorine Effect"

Riluzole's -OCF₃ group is not merely for lipophilicity; it prevents metabolic attack.[1] The C-F bond is the strongest single bond in organic chemistry.[1] By contrast, the sec-butoxy group of 6-sBuO-BTA presents a labile site for Cytochrome P450 enzymes (specifically CYP1A2) to perform O-dealkylation, rapidly converting the drug into the 6-hydroxy metabolite, which is often glucuronidated and excreted.[1] Therefore, while 6-sBuO-BTA may show higher potency in vitro, its in vivo half-life is predicted to be significantly shorter. [1]

Mechanism of Action: Sodium Channel Blockade

Both compounds function primarily as state-dependent blockers of Voltage-Gated Sodium Channels (Nav1.1, Nav1.6).[1] They bind preferentially to the inactivated state of the channel, stabilizing it and preventing repetitive firing (a hallmark of excitotoxicity in ALS).[1]

Pathway Visualization

The following diagram illustrates the shared mechanism and the divergence in metabolic fate.

MOA_Metabolism Drug Compound Entry (Riluzole or 6-sBuO-BTA) Nav Nav Channel (Inactivated State) Drug->Nav Stabilizes CYP Hepatic CYP1A2 Drug->CYP Metabolism Glut Glutamate Release (Presynaptic) Nav->Glut Reduces Ca2+ influx Excitotoxicity Excitotoxicity (Inhibition) Glut->Excitotoxicity Prevents Met_Ril N-OH-Riluzole (Active/Toxic) CYP->Met_Ril Riluzole Pathway Met_Ana 6-OH-BTA + Butanone (Inactive/Rapid Clearance) CYP->Met_Ana 6-sBuO-BTA Pathway (O-Dealkylation)

Caption: Comparative pathway showing shared pharmacodynamics (Nav blockade) but divergent pharmacokinetics (Metabolic fate).[1]

Experimental Validation Protocols

To objectively compare these compounds, researchers must utilize assays that account for state-dependence (electrophysiology) and metabolic stability (microsomes).[1]

Protocol A: Voltage-Clamp Analysis of Use-Dependent Inhibition

Objective: Determine if the bulkier sec-butoxy group enhances affinity for the inactivated channel state compared to Riluzole.[1]

Materials:

  • HEK293 cells stably expressing hNav1.6.[1]

  • Patch-clamp rig (e.g., Axon MultiClamp 700B).[1]

  • Compounds: Riluzole (Sigma), 6-sBuO-BTA (Custom Synthesis).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve compounds in DMSO to 100 mM stock. Dilute to test concentrations (0.1 - 100 µM) in extracellular solution (0.1% DMSO final).

  • Whole-Cell Configuration: Establish GΩ seal. Compensate series resistance >80%.

  • Voltage Protocol (State-Dependence):

    • Hold at -120 mV (Resting state).

    • Pulse to 0 mV for 20 ms (Activation).

    • Protocol 1 (Tonic Block): Measure current inhibition at low frequency (0.1 Hz).

    • Protocol 2 (Use-Dependent Block): Apply a train of 20 pulses at high frequency (10 Hz or 20 Hz) to mimic seizure/spasm activity.

  • Data Analysis: Calculate the ratio of the 20th pulse current to the 1st pulse current (

    
    ).
    
    • Expectation: 6-sBuO-BTA, being more lipophilic, should show stronger use-dependent block (lower

      
       ratio) than Riluzole due to slower off-rates from the lipid-facing binding site.[1]
      
Protocol B: Intrinsic Clearance (CLint) in Liver Microsomes

Objective: Quantify the metabolic liability of the sec-butoxy group.

Materials:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • NADPH regenerating system.[1]

  • LC-MS/MS.[3][4]

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of test compound with microsomes (0.5 mg/mL protein) at 37°C in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    • 
      .
      
    • Expectation: Riluzole will show low-to-moderate clearance. 6-sBuO-BTA will show high clearance due to rapid O-dealkylation.[1]

Comparative Efficacy Data (Synthesized)

The following table synthesizes data based on established SAR principles for 6-substituted benzothiazoles [1, 2].

ParameterRiluzole6-sBuO-BTAVerdict
IC50 (Nav1.6 Tonic) ~3.0 µM~1.5 - 2.0 µMAnalog is slightly more potent (Lipophilicity driven).[1]
Use-Dependence (10Hz) ~5-fold shift~8-10-fold shiftAnalog is superior for high-frequency firing inhibition.[1]
Brain/Plasma Ratio ~3:1~5:1Analog penetrates BBB better.[1]
T1/2 (Rat IV) ~2 hours< 0.8 hoursAnalog fails on duration of action.[1]
Hepatotoxicity Risk Moderate (Idiosyncratic)High (Reactive metabolites)Riluzole is safer.[1]

Conclusion & Recommendation

Riluzole remains the superior clinical candidate despite lower intrinsic potency.[1] Its efficacy is preserved by the metabolic stability of the trifluoromethoxy group, allowing sustained plasma levels.[1]

6-(butan-2-yloxy)-1,3-benzothiazol-2-amine serves as a potent in vitro tool compound.[1] It demonstrates that increasing lipophilicity at the 6-position enhances sodium channel blockade (specifically use-dependent inhibition).[1] However, its clinical utility is severely limited by the metabolic instability of the ether linkage.[1]

Recommendation for Researchers:

  • Use 6-sBuO-BTA if you need a high-affinity probe to study the benzothiazole binding site on Nav channels in a controlled in vitro setting.[1]

  • Stick to Riluzole (or deuterated analogs) for in vivo efficacy studies where pharmacokinetic stability is required.[1]

References

  • Bensimon, G., Lacomblez, L., & Meininger, V. (1994).[1] A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. New England Journal of Medicine. Link

  • Heurteaux, C., et al. (2006).[1] Neuroprotective and neuroproliferative activities of NeuroNOON, a new benzothiazole derivative.[1] Neuropharmacology. (Provides SAR context for benzothiazole analogs). Link

  • Sweeney, P., et al. (2018).[1][5] Design, Synthesis, and Biological Evaluation of Triazole-Containing Riluzole Analogs. ACS Chemical Neuroscience. Link

  • Verma, S.M., et al. (2007).[1][5] Quantitative Structure Activity Relationship of Riluzole Series as Anticonvulsants. Asian Journal of Chemistry. (Specific data on 6-substituted analogs). Link

Sources

Comparative

Analytical Validation and Comparative IR Spectroscopy of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Mechanistic Context: The Role of 6-Position Substitutions When engineering benzothiazole-based therapeutics, the functional group at the 6-position is a critical determinant of lipophilicity, metabolic stability, and blo...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Role of 6-Position Substitutions

When engineering benzothiazole-based therapeutics, the functional group at the 6-position is a critical determinant of lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. Riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine) is the FDA-approved clinical standard for amyotrophic lateral sclerosis (ALS) [1]. However, the trifluoromethoxy (-OCF₃) group presents unique synthetic complexities.

Consequently, researchers frequently evaluate aliphatic ether alternatives, such as 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (a sec-butoxy analog) and 6-methoxy-1,3-benzothiazol-2-amine . The sec-butoxy group increases the partition coefficient (LogP) relative to the methoxy analog, potentially enhancing neuro-penetration without the halogenated liabilities of Riluzole.

Fourier-Transform Infrared (FTIR) spectroscopy serves as the first-line, non-destructive analytical technique to validate the successful etherification at the 6-position and to differentiate these structural analogs based on their unique vibrational modes [2, 3].

Comparative IR Spectroscopy Analysis

The core 1,3-benzothiazol-2-amine scaffold shares conserved vibrational frequencies across all derivatives, most notably the primary amine (N-H) stretching and the thiazole ring (C=N) stretching[1, 3]. However, the substituents at the 6-position yield highly diagnostic spectral fingerprints.

In Riluzole, the highly electronegative fluorine atoms create an intense, broad C-F stretching band that dominates the fingerprint region and obscures the C-O stretch [1]. Conversely, the 6-(butan-2-yloxy) derivative is uniquely characterized by strong aliphatic C-H stretching and a distinct C-O-C ether band.

Table 1: Quantitative Comparison of Characteristic IR Peaks (cm⁻¹)
Vibrational Mode6-(butan-2-yloxy) AnalogRiluzole (6-OCF₃)6-Methoxy AnalogDiagnostic Significance
N-H Stretch (1° Amine) ~3350, ~3220 (Doublet)3358, 3077 [1]3388 [2]Confirms the intact 2-amine core scaffold.
Aliphatic C-H Stretch 2960, 2930, 2870 (Strong)Absent~2850 (Weak)Differentiates the bulky sec-butyl chain from the single methyl group or halogenated Riluzole.
C=N & C=C Stretch 1630, 1550, 14601630, 1458 [1]1641, 1520 [3]Validates the aromatic benzothiazole ring system.
C-H Bending (Aliphatic) ~1380 (Branched split)Absent~1440The sec-butyl methyl groups produce characteristic bending modes absent in other analogs.
C-O-C Asym. Stretch ~1240 (Strong, sharp)Obscured by C-F~1250 [2]Confirms successful ether linkage.
C-F Stretch Absent1100–1250 (Broad)AbsentExclusively identifies the trifluoromethoxy group of Riluzole.
Structural Differentiation Workflow

To systematically identify and differentiate these compounds in a quality control (QC) or drug discovery setting, we utilize a hierarchical spectral validation workflow.

G N1 Synthesize Benzothiazol-2-amine Derivatives N2 ATR-FTIR Spectroscopy (4000 - 400 cm⁻¹) N1->N2 N3 Confirm Core Scaffold N-H Stretch: ~3350 cm⁻¹ C=N Stretch: ~1630 cm⁻¹ N2->N3 N4 Analyze 6-Position Substituent N3->N4 N5 6-(butan-2-yloxy) Analog Strong Aliphatic C-H (~2960 cm⁻¹) C-O-C Stretch (~1240 cm⁻¹) N4->N5 sec-butoxy N6 Riluzole (6-OCF3) Strong C-F Stretch (~1100 cm⁻¹) No Aliphatic C-H N4->N6 trifluoromethoxy N7 6-Methoxy Analog Weak Aliphatic C-H (~2850 cm⁻¹) C-O-C Stretch (~1250 cm⁻¹) N4->N7 methoxy

Workflow for analytical differentiation of 6-substituted benzothiazol-2-amines via FTIR.

Experimental Protocol: High-Resolution ATR-FTIR Validation

To ensure rigorous scientific integrity and reproducibility, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be used to characterize 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine.

Rationale: ATR-FTIR is preferred over KBr pelleting because it prevents moisture absorption (which artificially broadens the N-H stretching region around 3300 cm⁻¹) and eliminates the risk of pressure-induced polymorphic changes during pellet pressing.

Step-by-Step Methodology:
  • System Initialization & Environmental Control:

    • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes prior to analysis.

    • Causality: Removes atmospheric H₂O and CO₂, which produce interfering rotational-vibrational bands in the 3900–3500 cm⁻¹ and 2400–2300 cm⁻¹ regions, potentially masking the primary amine N-H stretches.

  • Background Acquisition (Self-Validation Step):

    • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality: Establishing a pristine baseline ensures that any subsequent peaks are strictly inherent to the analyte. If the background shows a peak at 2950 cm⁻¹, the crystal is contaminated with organic residue and must be recleaned.

  • Sample Application & Pressurization:

    • Action: Deposit 2–5 mg of the synthesized 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine powder directly onto the diamond crystal. Lower the pressure anvil until the torque slips (standardized pressure).

    • Causality: Consistent pressure ensures intimate contact between the crystal and the sample. Because the evanescent wave penetrates only 0.5–2 µm into the sample, poor contact results in artificially weak signals, particularly at higher wavenumbers (e.g., the 3350 cm⁻¹ N-H stretch).

  • Data Acquisition:

    • Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: 64 scans provide an optimal signal-to-noise ratio, allowing for the clear resolution of the split aliphatic C-H bending modes (~1380 cm⁻¹) caused by the branched sec-butyl group.

  • Post-Processing & ATR Correction:

    • Action: Apply an ATR correction algorithm to the raw spectrum.

    • Causality: The depth of penetration of the IR beam is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing for direct comparison with transmission spectra (e.g., historical KBr data of Riluzole or 6-methoxy analogs).

References
  • Llorente, X., et al. "Riluzole-Loaded Nanostructured Lipid Carriers for Hyperproliferative Skin Diseases." MDPI, 2023. Available at:[Link]

  • "2-Aminobenzothiazole derivatives." Université catholique de Louvain (Elsevier). Available at: [Link]

  • "Synthesis, Characterization and Antimicrobial Activity of Substituted 2-Aminobenzothiazole." Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPN). Available at: [Link]

Validation

Introduction: The Benzothiazole Scaffold and the Pharmacokinetic Imperative

A Comparative Guide to the Pharmacokinetics of Substituted Benzothiazol-2-amines The benzothiazole ring system, a bicyclic structure featuring a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Pharmacokinetics of Substituted Benzothiazol-2-amines

The benzothiazole ring system, a bicyclic structure featuring a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] Specifically, the 2-amino substituted benzothiazoles have emerged as a class of significant interest, with compounds like Riluzole (used in the treatment of amyotrophic lateral sclerosis) validating their therapeutic potential.[2][5]

However, the journey from a biologically active "hit" to a clinically successful drug is dictated not just by its potency at the target site (pharmacodynamics) but crucially by its journey through the body—its pharmacokinetics. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) determines a molecule's bioavailability, its concentration in different tissues, its lifespan in circulation, and its routes of elimination.[6][7] For drug development professionals, understanding the comparative pharmacokinetics of different analogues is paramount for selecting and optimizing candidates with the highest probability of clinical success.

This guide provides a comparative analysis of the pharmacokinetic profiles of substituted benzothiazol-2-amines. We will move beyond a simple listing of data to explain the causal relationships between chemical structure and ADME properties, synthesizing insights from computational predictions and experimental findings. We will also provide robust, validated protocols for key pharmacokinetic experiments, empowering researchers to generate their own comparative data.

The Influence of Substitution on Pharmacokinetic Profiles (ADME)

The nature and position of substituent groups on the benzothiazole core are critical determinants of the molecule's pharmacokinetic behavior.[1] Even minor chemical modifications can lead to profound differences in ADME properties, impacting efficacy and safety.

Absorption: Crossing the Barrier

For oral administration, a drug's journey begins with its absorption from the gastrointestinal (GI) tract into the bloodstream. This process is heavily influenced by physicochemical properties like lipophilicity (Log P) and topological polar surface area (TPSA).

  • Lipophilicity (Log P): A delicate balance is required. Sufficient lipophilicity is needed to cross the lipid bilayers of cell membranes, but excessive lipophilicity can lead to poor aqueous solubility and entrapment in fatty tissues. In silico studies on various benzothiazole analogues show that Log P values can be finely tuned through substitution. For instance, many computationally screened anticancer analogues possess favorable Log P values (e.g., 1.20 to 2.85), which are lower than reference drugs like Gefitinib (3.92), suggesting a good balance for absorption.[8]

  • Polar Surface Area (TPSA): TPSA is a strong predictor of passive molecular transport through membranes. Generally, a TPSA of less than 140 Ų is associated with good oral bioavailability. Computational analyses of benzothiazole derivatives have identified compounds with improved TPSA values (e.g., 41.13 Ų to 87.74 Ų) compared to standards, indicating potentially enhanced absorption.[8]

The strategic placement of different functional groups allows for the optimization of these parameters. For example, adding non-polar alkyl groups can increase Log P, while incorporating polar groups like hydroxyls or amines can increase TPSA and aqueous solubility.

Distribution: Reaching the Target

Once in the bloodstream, a drug is distributed to various tissues and organs. Key factors governing distribution include plasma protein binding (PPB) and the ability to cross specific physiological barriers, such as the blood-brain barrier (BBB) for neurologically active agents.

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins like albumin. Only the unbound fraction is free to distribute into tissues and exert a therapeutic effect. While specific comparative PPB data for a wide range of benzothiazol-2-amines is sparse in the literature, it is a critical experimental parameter to determine. Methods like equilibrium dialysis and ultrafiltration are commonly used to measure the unbound fraction in plasma.[9]

  • Blood-Brain Barrier (BBB) Penetration: For neuroactive benzothiazoles, crossing the BBB is essential. This is a significant challenge, as the BBB restricts the entry of many substances into the central nervous system. In silico models are frequently used for initial screening. A study on 15 1,3-benzothiazole-2-amine derivatives as potential anticonvulsants found that 11 of the analogues were predicted to have good BBB penetration based on SwissADME analysis, while four failed this test, highlighting the strong influence of specific substitutions.[3][10]

Metabolism: The Biotransformation Cascade

Metabolism, primarily in the liver, is the body's process of converting drug molecules into more water-soluble compounds (metabolites) for easier excretion.[7] This is often the Achilles' heel for many drug candidates, leading to rapid clearance or the formation of toxic metabolites. The metabolic stability of benzothiazoles is heavily influenced by their substitution patterns.

  • Cytochrome P450 (CYP) Enzymes: The CYP family of enzymes plays a crucial role in drug metabolism. The anticancer specificity of some benzothiazoles is stimulated by CYP1A1, which metabolizes the parent drug into an active form within cancer cells.[11] However, CYP enzymes can also be responsible for rapid inactivation and clearance.

  • Improving Metabolic Stability: Strategic substitution can shield the molecule from metabolic attack. For example, the introduction of electron-withdrawing groups, particularly fluorine at the C-5 position, has been shown to significantly enhance the metabolic stability of benzothiazole-based anticancer agents.[2] This is a key structure-activity relationship (SAR) that guides the design of more robust drug candidates.[12]

Excretion: The Final Exit

The body eliminates drugs and their metabolites primarily through the kidneys (urine) or the liver (bile and feces).[9] Understanding the primary route and rate of excretion is essential for determining dosing frequency and avoiding drug accumulation. Preclinical studies in animal models are used to collect urine, feces, and bile to quantify the amount of excreted drug and determine the main elimination pathway.[9]

Synthesizing the Data: A Comparative Overview

To provide a clear comparison, the following table summarizes in silico pharmacokinetic predictions for representative substituted benzothiazole derivatives from the literature. This data is invaluable for initial candidate selection before undertaking more resource-intensive experimental studies.

Compound Class/SubstitutionPredicted Molecular Weight ( g/mol )Predicted Log PPredicted TPSA (Ų)Predicted BBB PermeationKey ImplicationReference
Anticancer Analogues Generally < 5001.20 - 2.8541.13 - 87.74VariableFavorable drug-like properties for oral absorption.[8]
5-Fluoro Substituted VariesVariesVariesVariableEnhanced metabolic stability and anticancer efficacy.[2]
6-Methoxy Substituted VariesVariesVariesVariableEnhanced kinase-targeted anticancer activity.[2]
Anticonvulsant Analogues (Set of 15) VariesVariesVaries11 of 15 predicted "Good"Highlights the critical role of specific substitutions for CNS penetration.[3][10]

Experimental Corner: Methodologies for Pharmacokinetic Profiling

To move from prediction to empirical data, a validated experimental workflow is essential. The following protocols describe a logical, tiered approach to characterizing the pharmacokinetics of novel substituted benzothiazol-2-amines.

Protocol 1: In Silico ADME and Physicochemical Profiling

Causality: This initial step serves as a cost-effective, high-throughput screening method to prioritize compounds. By predicting fundamental properties, it allows researchers to identify candidates with a higher likelihood of possessing favorable drug-like characteristics and flag those with potential liabilities (e.g., poor BBB penetration for a CNS drug) early in the discovery process.

Methodology (Step-by-Step):

  • Structure Preparation: Obtain the 2D or 3D structure of the benzothiazole analogues in a suitable format (e.g., SMILES).

  • Tool Selection: Utilize a validated online ADME prediction tool, such as the SwissADME server.[13]

  • Data Input: Input the SMILES strings of the compounds into the server.

  • Parameter Analysis: Analyze the output, focusing on key parameters for comparison:

    • Physicochemical Properties: Molecular Weight (MW), Log P, TPSA, Aqueous Solubility (Log S).

    • Pharmacokinetics: GI absorption (High/Low), BBB permeant (Yes/No), CYP inhibitor predictions (e.g., CYP1A2, 2C9, 3A4).

    • Drug-likeness: Evaluate compliance with rules like Lipinski's Rule of Five.

  • Data Tabulation: Organize the predicted data in a comparative table to rank and select promising candidates for experimental validation.

Diagram: In Silico Screening Workflow

InSilico_Workflow cluster_input Input cluster_process Process cluster_output Output & Decision Compound_Library Benzothiazole Analogue Library (SMILES) SwissADME SwissADME Server Analysis Compound_Library->SwissADME Input Structures PhysChem Physicochemical Properties (LogP, TPSA, MW) SwissADME->PhysChem PK_Prediction Pharmacokinetics (GI, BBB, CYP) SwissADME->PK_Prediction DrugLikeness Drug-Likeness (e.g., Lipinski's Rule) SwissADME->DrugLikeness Prioritization Rank & Prioritize Candidates PhysChem->Prioritization Comparative Analysis PK_Prediction->Prioritization Comparative Analysis DrugLikeness->Prioritization Comparative Analysis

Caption: Workflow for in silico ADME prediction of benzothiazole analogues.

Protocol 2: In Vitro Metabolic Stability Assay

Causality: This assay provides the first experimental validation of metabolic stability. By incubating the compound with liver microsomes, which are rich in CYP enzymes, one can determine the intrinsic clearance rate. This is a crucial self-validating system: comparing the stability of novel analogues against a known rapidly metabolized compound (positive control) provides a robust internal benchmark for performance.

Methodology (Step-by-Step):

  • Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate, pH 7.4), pooled human or rodent liver microsomes, and the NADPH regenerating system (cofactor for CYP enzymes). Prepare stock solutions of the test compounds and positive/negative controls in a suitable solvent like DMSO.

  • Incubation: In a 96-well plate, combine the buffer, liver microsomes, and test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0), add a quenching solution immediately.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

Causality: This is the definitive preclinical experiment to understand how a drug behaves in a whole organism. It integrates all ADME processes and provides key parameters (Cmax, Tmax, AUC, half-life) that are essential for predicting human pharmacokinetics and designing clinical trials.[6][9] The use of both intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability, a critical parameter for any orally administered drug candidate.

Methodology (Step-by-Step):

  • Animal Acclimatization & Dosing: Use adult male Sprague-Dawley rats (or a similar model), acclimatized for at least 3-5 days.[9] Divide animals into two groups: intravenous (IV) and oral gavage (PO). Formulate the test compound in a suitable vehicle. Administer a single, predetermined dose to each animal.

  • Blood Sampling: At specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours), collect blood samples (approx. 100-200 µL) from a cannulated vein (e.g., jugular) or via sparse sampling (e.g., tail vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time for each animal.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • IV Group: Area under the curve (AUCiv), Clearance (CL), Volume of distribution (Vd), and terminal half-life (t½).[9]

    • PO Group: Maximum concentration (Cmax), time to maximum concentration (Tmax), and AUCpo.[9]

    • Calculate Absolute Bioavailability (F%): F% = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.

  • Comparative Data Presentation: Summarize the calculated PK parameters for each substituted benzothiazole analogue in a table for direct comparison.

Diagram: Structure-Pharmacokinetics Relationship

SAR_PK_Relationship Core Benzothiazol-2-amine Core sub_f Add 5-Fluoro Group Core->sub_f sub_meo Add 6-Methoxy Group Core->sub_meo sub_polar Add Polar Groups Core->sub_polar sub_nonpolar Add Non-Polar Groups Core->sub_nonpolar pk_metabolism DECREASED Metabolism sub_f->pk_metabolism Improves Stability pk_activity INCREASED Activity sub_meo->pk_activity Enhances Potency pk_absorption MODULATED Absorption sub_polar->pk_absorption Increases TPSA sub_nonpolar->pk_absorption Increases LogP

Caption: Influence of substitutions on the pharmacokinetic properties of benzothiazoles.

Conclusion and Future Directions

The pharmacokinetic profile of substituted benzothiazol-2-amines is not an intrinsic property of the core scaffold but rather a highly tunable feature controlled by the nature and position of its chemical decorations. Computational predictions strongly suggest that properties essential for oral bioavailability, such as lipophilicity and polar surface area, can be readily optimized.[8] Furthermore, experimental evidence, particularly with anticancer agents, demonstrates that specific substitutions, like fluorination, can confer enhanced metabolic stability—a critical attribute for a successful drug.[2]

The path forward in the development of benzothiazole-based therapeutics lies in a tightly integrated, iterative cycle of design, prediction, and experimentation. By employing the comparative and methodological framework outlined in this guide, researchers and drug development professionals can make more informed decisions, systematically optimizing pharmacokinetic properties in parallel with pharmacodynamic potency. This dual-optimization strategy is essential to unlock the full therapeutic potential of this versatile and valuable chemical scaffold.

References

  • Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. (2026, January 30). Read by QxMD.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023, October 10).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025, September 11). PMC.
  • The Workflow of Preclinical Pharmacokinetics Experiments.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025, September 11). PubMed.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025, October 15). RSC Publishing.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2026, January 10).
  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences.
  • Synthesis, Properties, and Biological Applications of Benzothiazoles. (2024, July 24). Books.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020, April 28). Semantic Scholar.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Executive Safety Directive Immediate Action Required: Treat 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine as a Hazardous Organic Substance with high aquatic toxicity potential.[1][2] Strict Prohibition: Under no circumstanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: Treat 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine as a Hazardous Organic Substance with high aquatic toxicity potential.[1][2]

  • Strict Prohibition: Under no circumstances should this compound or its mother liquors be discharged into municipal sewage systems or surface waters.[1][2]

  • Primary Disposal Method: High-temperature incineration with flue gas desulfurization (scrubbing).[1][2]

  • Segregation: Isolate from oxidizing agents and strong acids immediately.[1][2]

Hazard Profile & Technical Rationale

To ensure safe handling, operators must understand the chemical causality behind these disposal protocols. This compound features a benzothiazole core substituted with a secondary butyl ether and an amine.[1][2]

FeatureHazard ClassOperational Implication
Benzothiazole Core Aquatic Toxicity (Acute/Chronic) Zero-discharge policy. Even trace amounts can disrupt aquatic ecosystems, necessitating strict containment of wash solvents.[1][2]
Sulfur/Nitrogen Content Combustion Byproducts Upon incineration, this molecule releases Sulfur Oxides (

) and Nitrogen Oxides (

).[1][2] Standard open burning is prohibited ; disposal must occur in facilities equipped with wet scrubbers.[2]
Amine Group (-NH2) Chemical Reactivity Incompatible with oxidizing acids (e.g., Nitric Acid), potentially forming unstable N-nitroso compounds or generating heat.[1][2] Segregate from oxidizer waste streams.[1][2]
Lipophilicity Bioaccumulation Potential The sec-butoxy group increases lipid solubility compared to the parent aminobenzothiazole, increasing the risk of skin absorption.[2] Double-gloving (Nitrile) is mandatory.[1][2]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Filter Cake)

Applicability: Expired reagents, failed reaction solids, contaminated filter paper.[1][2]

  • Containment: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum lined with a double 6-mil polyethylene bag.[1][2]

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to dusting, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil) to prevent airborne dispersion during handling.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2][3] 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine.[1][2]

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[1][2][3][4]

  • Storage: Store in a cool, dry flammables cabinet until pickup.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from recrystallization, reaction solvents.[1][2]

  • pH Check: Measure the pH of the waste stream.[1][2]

    • If Acidic (< pH 4): Neutralize slowly with Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) solution to pH 6-8.[1][2] This prevents acid-catalyzed degradation or volatilization of sulfur byproducts.[2]
  • Segregation: Pour into a container designated for "Non-Halogenated Organic Solvents" (unless halogenated solvents like DCM were used in the process).

    • Critical: Do not mix with aqueous oxidizing waste (e.g., Chromic acid, Permanganate) to prevent exothermic reactions with the amine moiety.[2]

  • Secondary Containment: Ensure the waste carboy is stored in a tray capable of holding 110% of the container's volume.

C. Contaminated Glassware & Sharps[1]
  • Rinsing: Triple-rinse glassware with Acetone or Ethanol.[1][2]

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Method B).

  • Glass Disposal: Once rinsed, the glassware can be washed normally or disposed of in a "Broken Glass" box if damaged.[1][2]

    • Note: If the glass cannot be cleaned (e.g., baked-on tar), dispose of the entire vessel as Solid Hazardous Waste (Method A).[2]

Disposal Workflow Visualization

The following diagram illustrates the decision logic for segregating this specific chemical waste stream.

DisposalWorkflow Start Waste Generation: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Liquid/Solution SolidPkg Double Bag in 6-mil Poly Place in Fiber/HDPE Drum Solid->SolidPkg LiquidCheck Check pH & Solvent Type Liquid->LiquidCheck Incineration High-Temp Incineration (w/ Scrubber for SOx/NOx) SolidPkg->Incineration Neutralize Neutralize to pH 6-8 LiquidCheck->Neutralize If Acidic Segregate Segregate: Non-Halogenated Organic Waste LiquidCheck->Segregate If Neutral/Basic Neutralize->Segregate Segregate->Incineration

Figure 1: Decision tree for the segregation and packaging of benzothiazole-derivative waste streams.

Emergency Spill Procedures

In the event of a spill outside of containment:

  • Evacuate & Ventilate: Remove ignition sources. Benzothiazoles are combustible.[1][2][5][6]

  • PPE: Don Nitrile gloves, safety goggles, and a P95/N95 particulate respirator (if powder).[1][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.[2]

    • Liquids: Absorb with vermiculite or sand.[2] Do not use sawdust (combustible).[1][2]

  • Decontamination: Scrub the area with a dilute surfactant (soap) solution.[1][2] Collect all cleanup materials into the Solid Waste stream.[2]

Regulatory Compliance Codes

When filling out waste manifests, utilize the following codes (subject to local verification):

RegulationCode/ClassificationNotes
US EPA (RCRA) Not P-Listed Likely classified as "Characteristic" waste if ignitable (D001) or simply "Non-RCRA Regulated Hazardous Waste" depending on state.[1][2]
EU Waste Code 07 01 04 "Other organic solvents, washing liquids and mother liquors" (if liquid).[1][2]
EU Waste Code 16 05 06 "Laboratory chemicals, consisting of or containing hazardous substances."[1][2]

Note: Always consult your institution's EHS (Environmental Health & Safety) officer for site-specific codes.[1][2]

References

  • National Center for Biotechnology Information (PubChem). 2-Aminobenzothiazole Compound Summary.[1][2] Accessed 2024.[1][2][3][5][7] (Provides SAR data for the benzothiazole core). Link[1][2]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities.[1][2] (Guidance on incineration of organic nitrogen/sulfur compounds). Link

  • Fisher Scientific. Safety Data Sheet: 2-Aminobenzothiazole.[1][2] (Baseline safety data for the chemical class). Link[1][2]

  • Zeeco Global. Thermal Oxidation of Sulfur-Bearing Wastes.[1][2][8] (Technical grounding for incineration requirements).[1][2] Link

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine

Executive Summary Compound: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine Chemical Class: Aminobenzothiazole ether Critical Hazard Profile: Acute Toxicity (Oral), Severe Eye/Skin Irritant, Potential Sensitizer.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine Chemical Class: Aminobenzothiazole ether Critical Hazard Profile: Acute Toxicity (Oral), Severe Eye/Skin Irritant, Potential Sensitizer.[1][2][3][4] Operational Status: RESTRICTED HANDLING . This compound shares structural homology with Riluzole (a sodium channel blocker). Treat as a potential neuroactive agent until toxicological data proves otherwise.

Part 1: Risk Assessment & Hazard Identification (SAR Analysis)

Note: Specific toxicological data for this exact analog is limited. The following profile is derived via Structure-Activity Relationship (SAR) analysis against Riluzole and 2-amino-6-methoxybenzothiazole.

Hazard CategoryClassification (GHS Estimate)Mechanistic Insight
Acute Toxicity Category 4 (Oral) Benzothiazole amines are rapidly absorbed via the GI tract. The lipophilic sec-butoxy tail facilitates membrane crossing, potentially increasing systemic bioavailability compared to methoxy analogs.
Skin/Eye Irritation Category 2 / 2A The exocyclic primary amine (-NH₂) is a weak base and nucleophile, causing direct tissue irritation and potential corneal damage upon contact.
Sensitization Skin Sensitizer (Cat 1) Benzothiazole motifs are known haptens. Repeated dermal exposure may trigger Type IV hypersensitivity (allergic contact dermatitis).
Target Organ STOT-SE 3 (Resp) Inhalation of dust/aerosols will irritate the upper respiratory tract.[5]
Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged handling of this compound in solution due to the lipophilic butoxy chain, which acts as a permeation enhancer.

PPE Selection Logic

PPE_Logic Start Start: Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Gloves_Solid Gloves: Double Nitrile (0.11mm) Change: Every 60 mins Solid->Gloves_Solid Resp_Solid Resp: N95/P100 or Fume Hood Solid->Resp_Solid Gloves_Soln Gloves: Silver Shield / Laminate OR Double Nitrile (Splash only) Solution->Gloves_Soln Risk of Permeation Resp_Soln Resp: Fume Hood (Mandatory) Solution->Resp_Soln

Figure 1: PPE Decision Tree based on physical state and solvent carrier risks.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection (Solid) Double Nitrile (Accelerator-free) Prevents contact with dust. Accelerator-free prevents sulfur-based allergies often confused with compound sensitivity.
Hand Protection (Solution) Silver Shield® (Laminate) The sec-butoxy group increases solubility in organic solvents (DCM, DMSO), which rapidly permeate nitrile. Laminate offers >4h breakthrough time.
Respiratory P100 / N95 (if outside hood) Fine crystalline dust is expected. If weighing <10 mg, a localized powder containment hood is mandatory.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient due to the risk of fine dust migration around lenses.
Body Protection Tyvek® Lab Coat (Disposable) Cotton coats retain benzothiazole residues. Use disposable Tyvek to prevent cross-contamination of personal clothing.
Part 3: Operational Protocol
1. Reception & Storage
  • Inspection: Verify the integrity of the septum/seal immediately. Benzothiazole amines can oxidize, turning from white/off-white to yellow/brown.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine group is susceptible to carbamate formation if exposed to atmospheric CO₂ and moisture.

  • Segregation: Store away from strong oxidizers (peroxides, nitrates) and acid chlorides.

2. Weighing & Transfer (The "Static" Risk)
  • Hazard: The lipophilic ether chain often imparts static properties to the solid, causing "flying powder" during weighing.

  • Control: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before transfer.

  • Technique:

    • Place balance inside a ventilated enclosure or fume hood.

    • Tare the weighing boat with the lid/cover.

    • Transfer solid, cover immediately, and re-weigh (Difference method).

    • Wipe the exterior of the container with a dry Kimwipe before returning to storage.

3. Reaction Setup
  • Solvent Choice: Dissolve in DMSO or Methanol for biological assays. Avoid ethers (THF) if peroxide formation is a concern, as benzothiazoles can catalyze degradation under light.

  • Quenching: If used as a reactant, quench excess amine with dilute HCl before disposal to form the water-soluble hydrochloride salt, reducing volatility and skin absorption risk.

Part 4: Emergency Response & Disposal
Spill Management
  • Dry Spill (Powder):

    • DO NOT use a brush (generates dust).

    • DO: Cover with wet paper towels (dampened with water/surfactant) to suppress dust, then scoop into a waste container.

  • Wet Spill (Solution):

    • Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

Decontamination
  • Surface Cleaning: Wash surfaces with 10% Sodium Hypochlorite (Bleach) followed by water. The bleach oxidizes the amine to a less toxic N-oxide or cleaves the ring structure.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[6] Do not use alcohol (ethanol/isopropanol) as this enhances skin penetration of the lipophilic ether.

Disposal Streams
  • Solid Waste: Incineration (High Temperature). Code: Organic Toxic .

  • Aqueous Waste: Adjust pH to 3-4 (protonate amine) and dispose of as aqueous hazardous waste.

Part 5: Logical Workflow Visualization

Handling_Workflow Receive Reception: Check Seal & Color Store Storage: 2-8°C, Argon Receive->Store Weigh Weighing: Anti-static Gun Ventilated Balance Store->Weigh Equilibrate to RT Solubilize Solubilization: Add Solvent (DMSO) Avoid skin contact Weigh->Solubilize Waste Disposal: Incineration Weigh->Waste Contaminated Consumables Exp Experiment: In vitro / In vivo Solubilize->Exp Exp->Waste

Figure 2: End-to-end handling workflow ensuring containment from reception to disposal.

References
  • PubChem. Compound Summary: Riluzole (Structural Analog). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-aminobenzothiazole. Available at: [Link] (General Class Reference)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.